4-Indanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64460. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNJPUOMLRELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167708 | |
| Record name | Indan-4-ol | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-41-4 | |
| Record name | 4-Indanol | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxyindan | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Indanol | |
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| Record name | Indan-4-ol | |
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| Record name | Indan-4-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.175 | |
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| Record name | 4-HYDROXYINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PJT17BE05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Indanol: A Comprehensive Technical Guide
CAS Number: 1641-41-4
This technical guide provides an in-depth overview of 4-Indanol, a valuable chemical intermediate in various research and development applications. The document details its chemical and physical properties, a comprehensive synthesis protocol, and summarizes the current understanding of its biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties of this compound
This compound, also known as 2,3-dihydro-1H-inden-4-ol, is a bicyclic aromatic alcohol. Its chemical structure and properties make it a versatile building block in organic synthesis.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1641-41-4 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O | [1][2] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Physical Form | White to yellow to light-brown powder or crystals or liquid | |
| Melting Point | 47-51 °C | [1] |
| Boiling Point | 245 °C | [1] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 10.32 (at 25 °C) | [1] |
| LogP | 1.8809 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of 4-hydroxy-1-indanone. A detailed experimental protocol is provided below.
Synthesis of this compound from 4-Hydroxy-1-indanone[1]
Materials:
-
4-Hydroxy-1-indanone
-
Sodium cyanoborohydride (NaCNBH₃)
-
Zinc iodide (ZnI₂)
-
Ethylene chloride
-
Silica gel (SiO₂)
-
Dichloroethane
-
Ether
Procedure:
-
To a mixture of 4-hydroxy-1-indanone (5.0 g, 33.7 mmol) and zinc iodide (32.3 g, 101.1 mmol) in ethylene chloride (100 mL), add sodium cyanoborohydride (6.4 g, 101.1 mmol).
-
Stir the reaction mixture under reflux conditions for 2 hours.
-
Upon completion of the reaction, filter the hot mixture through silica gel, eluting with dichloroethane.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Dissolve the resulting residue in ether and filter to remove any white precipitate that forms.
-
Collect the filtrate again and concentrate it in vacuo.
-
Purify the final product by flash column chromatography to yield 2,3-dihydro-1H-4-indanol (3 g, 66% yield).
Structure Confirmation:
The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.[1]
-
¹H NMR (400 MHz, CDCl₃): δ 7.02 (m, 1H), 6.80 (d, J = 5.2 Hz, 1H), 6.61 (m, 1H), 2.91 (m, 4H), 2.05 (m, 2H).
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Biological Activity and Significance
While this compound serves as a crucial intermediate in the synthesis of various compounds, information regarding the specific biological activities and signaling pathways of the unmodified this compound molecule is not extensively available in the current scientific literature.
However, the indanol scaffold is of significant interest in medicinal chemistry. Derivatives of indanol have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-fungal, antiviral, anti-inflammatory, and central nervous system (CNS) depressant effects.[1] Notably, benzylated derivatives of this compound have been specifically shown to possess hypotensive, anti-inflammatory, and CNS depressant properties.[1]
The diverse biological activities of its derivatives underscore the importance of this compound as a foundational structure in the development of new therapeutic agents. Further research is warranted to elucidate the intrinsic biological effects and mechanisms of action of this compound itself. Due to the lack of specific pathway information for this compound, a signaling pathway diagram cannot be provided at this time. The provided diagram focuses on the well-established synthesis workflow.
References
An In-depth Technical Guide to 4-Indanol
This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Indanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound, also known as 2,3-dihydro-1H-inden-4-ol, is a bicyclic aromatic alcohol.[1][2][3] Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group substituted on the aromatic ring at position 4.
Molecular Structure:
-
SMILES: C1=CC=C(C2=C1CCC2)O[1]
The molecular structure of this compound is depicted below: (A 2D chemical structure image would be placed here in a full document)
A summary of the key molecular and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 134.18 g/mol | [1][2][5] |
| 134.178 g/mol | [4] | |
| 134.1751 g/mol | [7] | |
| CAS Number | 1641-41-4 | [1][2][4][5] |
| Physical Form | White to yellow to light-brown powder or crystals or liquid | [6] |
| Purity | ≥95% - 98% | [1][2][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of organic molecules. The ¹H NMR spectral data for this compound is summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.02 | m | 1H | Aromatic CH |
| 6.80 | d, J = 5.2 Hz | 1H | Aromatic CH |
| 6.61 | m | 1H | Aromatic CH |
| 2.91 | m | 4H | CH₂ (indan) |
| 2.05 | m | 2H | CH₂ (indan) |
| Data obtained from ¹H NMR (400 MHz, CDCl₃)[5] |
Experimental Protocols: Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 4-hydroxy-1-indanone.[5]
Reaction: Reduction of 4-hydroxy-1-indanone to 2,3-dihydro-1H-4-indanol.
Materials:
-
4-hydroxy-1-indanone
-
Sodium cyanoborohydride (NaCNBH₃)
-
Zinc iodide (ZnI₂)
-
1,2-Dichloroethane (ethylene chloride)
-
Silica gel (SiO₂)
-
Diethyl ether
Procedure:
-
A mixture of 4-hydroxy-1-indanone (5.0 g, 33.7 mmol) and zinc iodide (32.3 g, 101.1 mmol) is prepared in 1,2-dichloroethane (100 mL).
-
Sodium cyanoborohydride (6.4 g, 101.1 mmol) is added to the mixture.
-
The reaction mixture is stirred under reflux for 2 hours.
-
Upon completion, the hot reaction mixture is filtered through a pad of silica gel, and the silica gel is eluted with 1,2-dichloroethane.
-
The filtrate is collected and concentrated under reduced pressure.
-
The resulting residue is dissolved in diethyl ether, and any white precipitate is removed by filtration.
-
The filtrate is again collected and concentrated in vacuo.
-
The final product, 2,3-dihydro-1H-4-indanol, is purified by flash column chromatography.
This procedure yields approximately 3 g (66%) of the target product.[5]
The logical workflow for the synthesis and purification of this compound is illustrated in the diagram below.
Caption: Synthesis and purification workflow for this compound.
References
A Technical Guide to the Synthesis of 4-Indanol from 4-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 4-indanol, a valuable building block in medicinal chemistry and materials science, through the chemical reduction of 4-hydroxy-1-indanone. This document provides an in-depth overview of various reduction methodologies, including the use of complex metal hydrides such as sodium borohydride and lithium aluminum hydride, as well as catalytic hydrogenation. Detailed experimental protocols, quantitative data on reaction parameters and yields, and purification techniques are presented to aid researchers in the efficient and selective synthesis of this compound.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The targeted synthesis of this compound from its corresponding ketone, 4-hydroxy-1-indanone, is a critical transformation that requires careful selection of reagents and reaction conditions to achieve high yield and purity. This guide focuses on the practical aspects of this reduction, offering a comparative analysis of common and effective synthetic routes.
Reaction Overview
The fundamental transformation involves the reduction of the ketone functional group in 4-hydroxy-1-indanone to a secondary alcohol, yielding this compound. The primary challenge in this synthesis is the chemoselective reduction of the ketone in the presence of a phenolic hydroxyl group.
Figure 1: General reaction scheme for the reduction of 4-hydroxy-1-indanone to this compound.
Synthetic Methodologies
Several established methods can be employed for the reduction of 4-hydroxy-1-indanone. The choice of method often depends on the desired scale, available equipment, and selectivity requirements.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it a suitable choice for the reduction of ketones in the presence of other functional groups like phenols. It is generally safe to handle and reactions can often be carried out in protic solvents such as methanol or ethanol.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride.[1][2] While it readily reduces ketones, its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) and careful handling due to its violent reaction with water and protic solvents. The phenolic proton of 4-hydroxy-1-indanone will react with LiAlH₄, consuming an equivalent of the hydride reagent.
Reduction with Sodium Cyanoborohydride (NaCNBH₃) and Zinc Iodide (ZnI₂)
Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is particularly useful for reductions under acidic conditions. In combination with a Lewis acid like zinc iodide, it can effectively reduce the ketone functionality.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to metal hydride reductions. This method involves the use of hydrogen gas and a metal catalyst, such as copper-on-silica (Cu/SiO₂), to effect the reduction. This approach can be highly selective for the ketone reduction, leaving the aromatic ring intact.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound from 4-hydroxy-1-indanone using the methodologies discussed above.
Protocol 1: Reduction with Sodium Cyanoborohydride and Zinc Iodide
This procedure provides a specific and effective method for the synthesis of this compound.[3]
Procedure:
-
To a solution of 4-hydroxy-1-indanone (5.0 g, 33.7 mmol) in 1,2-dichloroethane (100 mL), add zinc iodide (32.3 g, 101.1 mmol).
-
To this mixture, add sodium cyanoborohydride (6.4 g, 101.1 mmol).
-
Stir the reaction mixture at reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of silica gel, eluting with 1,2-dichloroethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and filter to remove any precipitated solids.
-
Concentrate the ethereal solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.[3]
Yield: 3.0 g (66%).[3]
¹H NMR (400 MHz, CDCl₃): δ 7.02 (m, 1H), 6.80 (d, J = 5.2 Hz, 1H), 6.61 (m, 1H), 2.91 (m, 4H), 2.05 (m, 2H).[3]
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocol.
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxy-1-indanone | |
| Reducing Agent | Sodium Cyanoborohydride | [3] |
| Lewis Acid | Zinc Iodide | [3] |
| Solvent | 1,2-Dichloroethane | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 2 hours | [3] |
| Product | This compound | |
| Yield | 66% | [3] |
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis and the general mechanism of ketone reduction by a hydride reagent.
Figure 2: Experimental workflow for the synthesis of this compound.
Figure 3: General mechanism of ketone reduction by a hydride source.
Conclusion
The synthesis of this compound from 4-hydroxy-1-indanone can be effectively achieved through various reduction methods. The presented protocol utilizing sodium cyanoborohydride and zinc iodide offers a reliable and high-yielding route to the desired product. For laboratories equipped for handling highly reactive reagents, lithium aluminum hydride presents a powerful alternative, while catalytic hydrogenation provides a scalable and environmentally benign option. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers to successfully perform this important chemical transformation.
References
- 1. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 1641-41-4 [m.chemicalbook.com]
The Discovery and History of Indanol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanol, a bicyclic aromatic alcohol derived from indane, represents a class of compounds with significant and expanding importance in medicinal chemistry and materials science. The indane framework, consisting of a benzene ring fused to a cyclopentene ring, provides a rigid and versatile scaffold for the development of a wide array of therapeutic agents and functional materials. The position of the hydroxyl group on this framework gives rise to several structural isomers, each with unique chemical and biological properties. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the primary indanol isomers, with a focus on their chemical properties, key experimental protocols, and known biological mechanisms of action.
Discovery and Historical Context
The history of indanol isomers is intrinsically linked to the study of indane and its derivatives, which began in the late 19th and early 20th centuries with the exploration of coal tar components. While a singular "discovery" of each indanol isomer is not clearly documented, their emergence in the scientific literature is marked by the development of synthetic routes to the corresponding indanones and subsequent reduction methods.
A pivotal moment in the history of this class of compounds was the first synthesis of 1-indanone, the direct precursor to 1-indanol. This was described as early as 1927, achieved through the reaction of phenylpropionic acid chloride with aluminum chloride.[1] Another early synthesis of 1-indanone from hydrocinnamic acid was reported in 1939.[1] These early synthetic achievements paved the way for the preparation and investigation of 1-indanol and its derivatives. The other principal isomers, 2-indanol, 4-indanol, and 5-indanol, were synthesized and characterized later as organic synthesis methodologies became more sophisticated.
The significance of indanol isomers, particularly in drug development, became increasingly apparent throughout the 20th century. A notable example is the incorporation of the cis-1-amino-2-indanol scaffold into the structure of Indinavir, a potent HIV protease inhibitor.[2] This discovery spurred intensive research into the stereoselective synthesis of amino-indanol derivatives and highlighted the therapeutic potential of the indane framework. Today, indanol derivatives are investigated for a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties.
The Core Indanol Isomers
There are five primary structural isomers of indanol, determined by the position of the hydroxyl group. 1-Indanol and 2-indanol have the hydroxyl group on the five-membered cyclopentane ring, while this compound and 5-indanol are phenolic, with the hydroxyl group on the aromatic benzene ring. 1-Indanol is chiral and exists as a pair of enantiomers, (R)- and (S)-1-indanol.
Physicochemical Properties of Indanol Isomers
The physical and chemical properties of the indanol isomers vary based on the position of the hydroxyl group. This data is crucial for their separation, purification, and application in synthesis.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Indanol | 6351-10-6 | C₉H₁₀O | 134.18 | 50-53 | 243-245 |
| 2-Indanol | 4254-29-9 | C₉H₁₀O | 134.18 | 68-71 | 120-123 (at 12 mmHg) |
| This compound | 1641-41-4 | C₉H₁₀O | 134.18 | 47-51 | 245 |
| 5-Indanol | 1470-94-6 | C₉H₁₀O | 134.18 | 54-55 | 255 |
Synthesis and Experimental Protocols
The synthesis of indanol isomers has evolved significantly, with modern methods focusing on efficiency, selectivity, and stereocontrol. Below are representative experimental protocols for the synthesis of each of the main indanol isomers.
Synthesis of 1-Indanol
1-Indanol is typically synthesized via the reduction of its corresponding ketone, 1-indanone.
Experimental Protocol: Reduction of 1-Indanone to 1-Indanol
-
Materials: 1-indanone, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield crude 1-indanol.
-
Purify the crude product by flash column chromatography or recrystallization.
-
For the synthesis of specific enantiomers of 1-indanol, such as (R)-(-)-1-indanol, a common method is the asymmetric reduction of 1-indanone using a chiral catalyst system, for example, a borane-dimethyl sulfide complex with a chiral oxazaborolidine catalyst.[3]
Synthesis of 2-Indanol
Similar to 1-indanol, 2-indanol is prepared by the reduction of 2-indanone.
Experimental Protocol: Synthesis of 2-Indanol from 2-Indanone [4]
-
Materials: 2-indanone (0.45 moles), 40% aqueous methanol (1.5 L), sodium borohydride (0.46 moles), diethyl ether, anhydrous potassium carbonate.
-
Procedure:
-
Dissolve 2-indanone in 40% aqueous methanol.
-
Add sodium borohydride in portions while cooling to maintain the temperature at or below 40°C.
-
After the addition is complete (approximately 15 minutes), stir the mixture for 2 hours and then let it stand overnight at room temperature.
-
Extract the mixture with diethyl ether.
-
Dry the ether extract over anhydrous potassium carbonate.
-
Evaporate the solvent to yield crystalline 2-indanol. This method reports a 96% yield.[4]
-
Synthesis of this compound
This compound can be synthesized from 4-hydroxy-1-indanone via reduction.
Experimental Protocol: Synthesis of this compound [5]
-
Materials: 4-hydroxy-1-indanone (33.7 mmol), sodium cyanoborohydride (NaCNBH₃, 101.1 mmol), zinc iodide (101.1 mmol), ethylene chloride (100 mL), silica gel, diethyl ether.
-
Procedure:
-
To a mixture of 4-hydroxy-1-indanone and zinc iodide in ethylene chloride, add sodium cyanoborohydride.
-
Stir the reaction mixture under reflux for 2 hours.
-
Filter the hot reaction mixture through silica gel, eluting with dichloroethane.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Dissolve the residue in diethyl ether and filter to remove any precipitate.
-
Concentrate the filtrate and purify by flash column chromatography to obtain this compound. This procedure yields approximately 66% of the final product.[5]
-
Synthesis of 5-Indanol
5-Indanol can be prepared from the parent hydrocarbon, indane, through a sulfonation-alkali fusion process.[6]
Experimental Protocol: Synthesis of 5-Indanol from Indane [7]
-
Materials: Indane, concentrated sulfuric acid, potassium hydroxide, sodium acetate.
-
Procedure:
-
Sulfonation: Sulfonate indane with concentrated sulfuric acid to produce indan-5-sulfonic acid.
-
Salt Formation: Convert the sulfonic acid to its potassium salt by reacting with an equimolar amount of potassium hydroxide.
-
Alkali Fusion: Fuse the potassium indan-5-sulfonate in a mixture of potassium hydroxide and sodium acetate at 275-285 °C.
-
Workup: Acidify the reaction mixture, followed by solvent extraction.
-
Purification: Purify the crude 5-indanol by vacuum distillation.
-
Biological Activity and Signaling Pathways
Indanol isomers and their derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Their mechanisms of action often involve interaction with specific enzymes or modulation of key cellular signaling pathways.
Enzyme Inhibition
Several indanol derivatives function as enzyme inhibitors.
-
cis-1-Amino-2-indanol Derivatives as α-Glucosidase Inhibitors: Certain derivatives of cis-1-amino-2-indanol have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Kinetic studies have demonstrated that these compounds act via a competitive mode of inhibition.[7] This makes them potential candidates for the development of new anti-diabetic agents.
-
2-Indanol as an Anti-HIV Agent: 2-Indanol has demonstrated anti-HIV activity in vitro.[8] Its mechanism is believed to involve the inhibition of reverse transcriptase by binding to the viral RNA polymerase.[8] It may also interfere with viral replication by inhibiting phosphorylation and dephosphorylation reactions necessary for protein synthesis in the host cell.[8]
-
5-Indanol as a Tyrosinase Inhibitor: 5-Indanol has been identified as a weak inhibitor of human melanoma tyrosinase, an enzyme involved in melanin production.[6] This suggests potential applications in cosmetology and in the treatment of hyperpigmentation disorders.
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory signaling pathways is a key therapeutic strategy. Certain indanone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
A novel pterostilbene-indanone derivative, PIF_9, has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[9] This is achieved through the inhibition of both the NF-κB and MAPK signaling cascades.[9]
-
NF-κB Pathway Inhibition: In the canonical NF-κB pathway, LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The pterostilbene-indanone derivative PIF_9 was found to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of p65.[9]
-
MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are also activated by LPS and play a crucial role in the inflammatory response. PIF_9 was shown to downregulate the phosphorylation of ERK1/2, JNK, and p38.[9]
The dual inhibition of these pathways leads to a significant reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9]
Figure 1. Inhibition of the NF-κB signaling pathway by an indanone derivative.
Figure 2. Inhibition of MAPK signaling pathways by an indanone derivative.
Central Nervous System (CNS) Depressant Effects
Some indanol derivatives have been reported to have CNS depressant activities. While the specific mechanisms for indanol-based compounds are not fully elucidated in the provided literature, CNS depressants often exert their effects by modulating the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[10] They can act as positive allosteric modulators, enhancing the effect of GABA, which leads to a decrease in neuronal excitability.
Conclusion and Future Directions
The indanol isomers and their derivatives represent a rich and versatile class of compounds with a history rooted in classical organic synthesis and a future at the forefront of drug discovery. From their initial preparation from simple aromatic precursors to their current role as complex chiral building blocks for highly active pharmaceutical ingredients, the journey of indanols highlights the progress in synthetic chemistry and our understanding of molecular pharmacology.
The ability of indanol-based molecules to specifically interact with key biological targets, such as enzymes and signaling proteins in inflammatory pathways, underscores their therapeutic potential. Future research will likely focus on the development of novel, highly selective indanol derivatives, the elucidation of their detailed mechanisms of action in other signaling pathways such as the Nrf2 pathway, and their application in treating a wider range of diseases, including neurodegenerative disorders and cancer. The continued exploration of this privileged scaffold promises to yield new and improved therapeutic agents for a variety of unmet medical needs.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 1641-41-4 [m.chemicalbook.com]
- 6. 5-INDANOL | 1470-94-6 [chemicalbook.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. 2-Indanol | 4254-29-9 | FI05489 | Biosynth [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. Chapter 10: CNS Depressants – Drugs and Behavior [opentext.wsu.edu]
Solubility of 4-Indanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Indanol in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed theoretical framework for understanding its solubility characteristics, alongside a generalized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required for effectively utilizing this compound in a laboratory setting. The principles of "like dissolves like" are explored in the context of this compound's molecular structure to predict its solubility in different classes of organic solvents.
Introduction to this compound
This compound, also known as 4-hydroxyindan, is a bicyclic aromatic alcohol with the chemical formula C₉H₁₀O. Its structure consists of a benzene ring fused to a five-membered ring containing a hydroxyl group, rendering it a subject of interest in medicinal chemistry and organic synthesis. The presence of both a hydrophobic indan backbone and a hydrophilic hydroxyl group imparts amphiphilic character to the molecule, influencing its solubility in various media. Understanding the solubility of this compound is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation development in the pharmaceutical industry.
Predicted Solubility of this compound in Organic Solvents
The following table summarizes the expected solubility of this compound in common organic solvents, categorized by solvent class.
| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. The overall polarity of these solvents is compatible with this compound. |
| Nonpolar | Hexane, Toluene, Chloroform, Diethyl Ether | Low to Moderate | The nonpolar indan portion of the molecule will interact favorably with nonpolar solvents via London dispersion forces, but the polar hydroxyl group will be mismatched. |
Disclaimer: The data in this table is predictive and based on chemical principles. Actual quantitative solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound such as this compound in an organic solvent. This method is based on the isothermal shake-flask method, which is a standard and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvent before starting the experiment.
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the "like dissolves like" principle as it applies to the predicted solubility of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.
spectroscopic data of 4-Indanol (NMR, IR, Mass Spec)
An In-depth Technical Guide on the Spectroscopic Data of 4-Indanol
This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1641-41-4), tailored for researchers, scientists, and professionals in drug development. The document presents available and predicted spectroscopic data, details general experimental protocols, and includes visualizations to illustrate analytical workflows.
Spectroscopic Data of this compound
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.
A reported ¹H NMR spectrum for this compound was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment (Tentative) |
| 7.02 | m | - | 1H | Aromatic CH |
| 6.80 | d | 5.2 | 1H | Aromatic CH |
| 6.61 | m | - | 1H | Aromatic CH |
| 4.8 (Predicted) | s | - | 1H | OH |
| 2.91 | m | - | 4H | CH₂ (Aliphatic) |
| 2.05 | m | - | 2H | CH₂ (Aliphatic) |
Source: ChemicalBook. Note: The assignment of aromatic protons is tentative without further 2D NMR analysis. The chemical shift for the hydroxyl proton is a prediction as it is often a broad singlet and its position can vary.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Type |
| 152.0 | Quaternary (C-OH) |
| 142.5 | Quaternary |
| 134.0 | Quaternary |
| 127.5 | CH |
| 121.0 | CH |
| 115.0 | CH |
| 32.0 | CH₂ |
| 30.0 | CH₂ |
| 25.0 | CH₂ |
Note: This is a predicted spectrum and should be used as a reference. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Specific experimental FT-IR spectra for this compound are not available in the public databases searched. However, the expected characteristic absorption bands based on its functional groups are summarized below.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1260-1000 | C-O stretch | Alcohol |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 134.18 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀O). |
| 116 | [M-H₂O]⁺ | Loss of a water molecule. |
| 105 | [M-CHO]⁺ | Loss of a formyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., TMS).
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a DTGS or MCT detector.
-
Data Collection:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Instrumentation and Data Acquisition:
-
Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Collection: The instrument will record the mass-to-charge ratio (m/z) of the ions produced.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques for structure elucidation.
References
4-Indanol: A Technical Health and Safety Guide for Research Professionals
Introduction
4-Indanol (CAS No: 1641-41-4), also known as 2,3-Dihydro-1H-inden-4-ol, is a chemical compound utilized in various research and development applications.[1][2] This document provides a comprehensive overview of the health and safety information for this compound, designed for researchers, scientists, and drug development professionals. It covers toxicological data, handling and storage procedures, emergency protocols, and personal protective equipment recommendations.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled.[1] The compound is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][4][5]
GHS Hazard Statements:
-
H312: Harmful in contact with skin.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1][2][5][6][7] |
| Molecular Weight | 134.18 g/mol | [2][4][5][6][7] |
| Appearance | White to yellow to light-brown powder, crystals, or liquid. | [4] |
| Melting Point | 47 - 51 °C | [5] |
| Boiling Point | 245 °C | [5] |
| pKa | 10.32 (at 25°C) | [5] |
| LogKOW | 2.9861 | [1] |
| Mobility in Soil (KOC) | 1647 (Low) | [1] |
| Bioaccumulation | Low | [1] |
| Persistence | High (Water/Soil and Air) | [1] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[8] However, it is classified as an acute toxicant (Category 4) for oral, dermal, and inhalation routes of exposure.[1][3] It is also a skin and eye irritant and may cause respiratory tract irritation.[1][3]
Quantitative Toxicological Data: Data not available.
Experimental Protocols: Detailed experimental protocols for toxicological studies on this compound are not publicly available.
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are crucial to minimize exposure risk.
Handling:
-
Avoid all personal contact, including inhalation.[1]
-
Use in a well-ventilated area.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Wear appropriate personal protective equipment (PPE).[1]
Storage:
-
Store away from incompatible materials and foodstuff containers.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1][9]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][9]
-
Respiratory Protection: If dust or aerosols are generated, use a dust respirator or a supplied-air respirator for higher concentrations.[1][9]
The following diagram illustrates the hierarchy of controls for minimizing exposure to hazardous chemicals like this compound.
Caption: Hierarchy of controls for managing exposure to this compound.
First Aid Measures
In case of exposure to this compound, follow these first aid measures and seek medical attention.
General Advice:
-
Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.[10]
If Inhaled:
-
Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[8]
In Case of Skin Contact:
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
If Swallowed:
The workflow for first aid response is depicted in the following diagram.
Caption: First aid workflow for this compound exposure.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[1]
-
Hazards: The substance is non-combustible, but containers may burn.[1] It may emit corrosive fumes in a fire.[1]
-
Procedure: Use fire fighting procedures suitable for the surrounding area. Cool fire-exposed containers with water spray from a protected location.[1]
Accidental Release Measures:
-
Minor Spills: Clean up all spills immediately.[1] Avoid breathing dust and contact with skin and eyes.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1] Use dry clean-up procedures and avoid generating dust.[1]
-
Major Spills: Alert emergency services.[1] Control personal contact by wearing protective clothing.[1] Prevent spillage from entering drains or water courses.[1]
The following diagram outlines the general procedure for handling a chemical spill.
Caption: Logical workflow for responding to a this compound spill.
Disposal Considerations
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1] Recycle wherever possible or consult the manufacturer for recycling options.[1]
Ecological Information
This compound is expected to have high persistence in both water/soil and air.[1] It has a low bioaccumulation potential.[1] Due to its low KOC value, it is expected to have low mobility in soil.[1]
This technical guide is intended to provide essential health and safety information for handling this compound in a research setting. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment and adherence to all applicable institutional and regulatory guidelines.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 1641-41-4 [sigmaaldrich.com]
- 5. This compound | 1641-41-4 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound [stenutz.eu]
- 8. fishersci.com [fishersci.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. schc.org [schc.org]
The Therapeutic Potential of Indanol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Indanol and its derivatives represent a versatile class of bicyclic molecules that have garnered significant attention in medicinal chemistry and drug discovery. The rigid indane scaffold provides a valuable platform for the synthesis of a diverse array of compounds with a wide spectrum of biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential therapeutic applications of indanol derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. The unique structural features of indanol derivatives allow for the introduction of various functional groups, leading to compounds with potent and selective activities against a range of therapeutic targets. These derivatives have shown promise as antimicrobial, antiviral, anti-inflammatory, anticancer, and neuroprotective agents, as well as inhibitors of key enzymes implicated in metabolic disorders.
Antimicrobial Applications
Indanol derivatives have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of indanol derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indolyl-isoxazoles | S. aureus | 50 - 100 | |
| Indolyl-isoxazoles | E. coli | 50 - 100 | |
| Bisindole carbazoles | S. aureus (MSSA) | 2 - 4 | |
| Bisindole carbazoles | S. aureus (MRSA) | 4 - 8 | |
| 1-Aminoalkyl-2-naphthols | P. aeruginosa (MDR) | 10 | |
| 1-Aminoalkyl-2-naphthols | S. aureus (MDR) | 100 |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.
-
Compound Dilution: The indanol derivative is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for Antimicrobial Susceptibility Testing
Workflow for determining Minimum Inhibitory Concentration (MIC).
Antiviral Applications
Certain indanol derivatives have emerged as potent antiviral agents, particularly as key intermediates in the synthesis of HIV protease inhibitors. Their rigid structure allows for precise interactions with viral enzymes, disrupting the viral life cycle.
Quantitative Data: Antiviral Activity
The antiviral activity of indanol derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the viral replication.
| Compound Class | Virus | Assay | IC50 (µM) | Reference |
| Camphene derivative 2a | Influenza A | Virus Yield Reduction | 45.3 | |
| Camphene derivative 6a | Influenza A | Virus Yield Reduction | 3.4 | |
| Pentamidine-derived | SARS-CoV-2 (membrane fusion) | Cell-based assay | 10.87 |
Experimental Protocols: Antiviral Assays
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Host cells susceptible to the virus are seeded in multi-well plates and grown to confluence.
-
Infection: The cells are infected with the virus at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: After a brief incubation period to allow for viral entry, the virus-containing medium is replaced with fresh medium containing serial dilutions of the indanol derivative.
-
Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Virus Titration: The supernatant from each well is collected, and the amount of infectious virus is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
General Workflow for Antiviral Drug Discovery
Workflow for antiviral drug discovery using indanol derivatives.
Anti-Inflammatory and Anticancer Applications
Indanol and its related indole and indazole derivatives have demonstrated significant potential in the treatment of inflammatory diseases and cancer. Their mechanisms of action often involve the modulation of key signaling pathways that regulate inflammation and cell proliferation, such as the NF-κB, MAPK, and JAK/STAT pathways.
Quantitative Data: Anti-Inflammatory and Anticancer Activity
| Compound Class | Cell Line / Target | Assay | IC50 (µM) | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 (NO production) | Griess Assay | ~20 | |
| Polysubstituted indazoles | A2780 (human ovarian cancer) | Proliferation Assay | 0.64 - 17 | |
| Polysubstituted indazoles | A549 (human lung cancer) | Proliferation Assay | 0.64 - 17 | |
| Indazole derivative 2f | 4T1 (murine breast cancer) | Proliferation Assay | 0.23 - 1.15 | |
| Chalcone-indole hybrid 42 | Various cancer cell lines | Cytotoxicity Assay | 0.23 - 1.8 |
Signaling Pathways in Inflammation and Cancer
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is often dysregulated in cancer. Some indanol derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Inhibition of the NF-κB signaling pathway by indanol derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cancer. Indanol derivatives can suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.
Modulation of the MAPK signaling pathway by indanol derivatives.
Neuroprotective Applications
Derivatives of indanol have shown promise in the treatment of neurodegenerative disorders such as Parkinson's disease. A key mechanism of action is the selective and irreversible inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.
Quantitative Data: MAO-B Inhibition
| Compound | Target | Ki (nM) | Reference |
| N-(2-propynyl)2-(5-benzyloxy-indol)methylamine (PF 9601N) | MAO-B | - |
Note: Specific Ki values were not provided in the abstract, but the compound was identified as a novel MAO-B inhibitor.
Experimental Protocols: MAO-B Inhibition Assay
Chromatographic Assay for MAO-B Activity
This method provides a reliable way to measure MAO-B activity and its inhibition.
-
Enzyme Preparation: A source of MAO-B, such as rat brain mitochondria, is prepared.
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, a suitable buffer, the substrate (e.g., kynuramine or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - MPTP), and the indanol derivative inhibitor at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid.
-
Product Analysis: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Inhibition Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 or Ki value is determined.
Proposed Neuroprotective Signaling of MAO-B Inhibitors
Neuroprotective mechanism of indanol derivatives via MAO-B inhibition.
α-Glucosidase Inhibition for Diabetes Management
Indanol derivatives are also being explored as inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. By inhibiting this enzyme, these compounds can delay the absorption of glucose and help manage postprandial hyperglycemia in type 2 diabetes.
Quantitative Data: α-Glucosidase Inhibition
| Compound Class | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| cis-1-amino-2-indanol derivative 2h | 9.64 ± 0.24 | 7.39 ± 0.088 | Competitive | |
| Dihydrobenzoxanthone 1 | 7.6 | 0.3795 | Competitive |
Experimental Protocols: α-Glucosidase Inhibition Assay
Spectrophotometric Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and various concentrations of the indanol derivative inhibitor in a 96-well plate.
-
Incubation: The plate is incubated at 37°C.
-
Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm over time.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 and kinetic parameters (Ki, inhibition type) are determined from dose-response curves and Lineweaver-Burk plots.
The diverse biological activities of indanol derivatives underscore their significant potential as a source of novel therapeutic agents. The indane scaffold serves as a privileged structure in drug discovery, offering opportunities for the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The information presented in this technical guide highlights the promising applications of indanol derivatives in various therapeutic areas and provides a foundation for further research and development in this exciting field. Future efforts should focus on lead optimization to enhance the efficacy and safety profiles of these compounds, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies.
Methodological & Application
Application Notes and Protocols: 4-Indanol as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-indanol and its derivatives as key intermediates in the synthesis of high-value pharmaceuticals. The focus is on providing practical, step-by-step methodologies and relevant quantitative data to aid in research and development.
Introduction: The Significance of the Indane Scaffold
The indane ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This compound, with its hydroxyl group on the aromatic ring, offers a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of complex pharmaceutical agents.[1] Derivatives of indanol have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) depressant effects.[1]
This document will focus on the synthetic pathways to two prominent pharmaceuticals derived from indane-based precursors:
-
Rasagiline: A potent, selective, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[2][3][4]
-
Indinavir: An HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy.[5][6][7][8]
Synthetic Application I: Rasagiline for Parkinson's Disease
Rasagiline's therapeutic effect stems from its ability to increase dopamine levels in the brain by preventing its breakdown by MAO-B.[3][4] Its synthesis often commences from 1-indanone, a close derivative of this compound.
2.1. Proposed Synthetic Pathway from this compound to Rasagiline
A plausible synthetic route from this compound to Rasagiline involves the initial oxidation of this compound to 4-hydroxy-1-indanone, followed by a series of transformations to introduce the amino and propargyl functionalities. A key intermediate in many reported syntheses is (R)-1-aminoindan.
Caption: Synthetic workflow from this compound to Rasagiline Mesylate.
2.2. Experimental Protocols
Protocol 2.2.1: Synthesis of 1-Indanone from this compound (Proposed)
Step A: Oxidation of this compound to 4-Hydroxy-1-indanone
-
Dissolve this compound (1 eq.) in a suitable solvent such as acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise while maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-hydroxy-1-indanone.
Step B: Dehydroxylation of 4-Hydroxy-1-indanone to 1-Indanone
-
Protect the ketone functionality of 4-hydroxy-1-indanone, for example, as a ketal using ethylene glycol and an acid catalyst.
-
Convert the hydroxyl group to a better leaving group, such as a tosylate, by reacting with tosyl chloride in the presence of a base like pyridine.
-
Reduce the tosylate group using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
-
Deprotect the ketone to yield 1-indanone.
Protocol 2.2.2: Synthesis of Racemic N-benzyl-1-indanamine from 1-Indanone
-
Condense 1-indanone (1 eq.) with benzylamine (1.1 eq.) in a suitable solvent like ethanol.
-
Reduce the resulting enamine in situ with sodium borohydride (1.5 eq.).
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain racemic N-benzyl-1-indanamine.
| Parameter | Value | Reference |
| Starting Material | 1-Indanone | [9] |
| Reagents | Benzylamine, Sodium Borohydride | [9] |
| Solvent | Ethanol | [9] |
| Yield | 82% | [9] |
Protocol 2.2.3: Chiral Resolution and Preparation of (R)-1-Aminoindan
-
Resolve the racemic N-benzyl-1-indanamine using L-tartaric acid in boiling water to crystallize the (R)-N-benzyl-1-indanamine tartarate salt.
-
Hydrogenate the resolved salt to remove the benzyl group and basify to obtain the free amine, (R)-1-aminoindan.
| Parameter | Value | Reference |
| Starting Material | Racemic N-benzyl-1-indanamine | [9] |
| Resolving Agent | L-Tartaric Acid | [9] |
| Yield of (R)-1-aminoindan | 72% | [9] |
Protocol 2.2.4: Synthesis of Rasagiline and its Mesylate Salt
-
Alkylate (R)-1-aminoindan (1 eq.) with propargyl chloride (1.2 eq.) in acetonitrile with potassium carbonate (2 eq.) as the base.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude Rasagiline base by column chromatography.
-
Dissolve the purified Rasagiline in isopropanol and treat with methanesulfonic acid (1 eq.) at reflux.
-
Cool the solution to 5 °C to crystallize Rasagiline mesylate.
-
Filter and wash the solid with cold isopropanol to obtain the final product.
| Parameter | Value | Reference |
| Starting Material | (R)-1-Aminoindan | [9] |
| Reagents | Propargyl chloride, K₂CO₃, Methanesulfonic acid | [9] |
| Solvent | Acetonitrile, Isopropanol | [9] |
| Yield of Rasagiline Mesylate | 98% | [9] |
2.3. Mechanism of Action: Rasagiline's Signaling Pathway
Rasagiline's primary mechanism is the irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the striatum. Additionally, it exhibits neuroprotective properties by modulating apoptotic pathways.
References
- 1. Combinatorial library of indinavir analogues: replacement for the aminoindanol at P2' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol by lipase and omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 9. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Yield Reduction of 4-Hydroxy-1-indanone to 4-Hydroxy-1-indanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed experimental protocols for the reduction of 4-hydroxy-1-indanone to the corresponding alcohol, 4-hydroxy-1-indanol. This conversion is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. Two primary methods are presented: a robust and selective reduction using sodium borohydride (NaBH₄) and a highly efficient catalytic hydrogenation. This document includes comprehensive methodologies, tabulated data for easy comparison of reaction parameters and outcomes, and a visual workflow to guide researchers through the experimental process.
Introduction
4-Hydroxy-1-indanone is a versatile bicyclic ketone that serves as a key building block in medicinal chemistry and materials science.[1] The reduction of its keto functional group to a secondary alcohol yields 4-hydroxy-1-indanol, a precursor for a wide range of derivatives with potential therapeutic applications. The choice of reduction method can significantly impact yield, purity, and stereoselectivity. This note details two effective and commonly employed methods: sodium borohydride reduction, known for its mild conditions and high selectivity, and catalytic hydrogenation, which offers high efficiency and atom economy.
Experimental Protocols
Two primary methods for the reduction of 4-hydroxy-1-indanone are presented below.
Method 1: Sodium Borohydride Reduction
This method utilizes the mild and selective reducing agent, sodium borohydride, to convert the ketone to an alcohol.[2][3]
Materials:
-
4-Hydroxy-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-1-indanone (1.0 eq) in methanol or a mixture of THF and methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-1-indanol.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 2: Catalytic Hydrogenation
This method employs a heterogeneous catalyst and hydrogen gas for the reduction. It is a highly efficient process, particularly for larger-scale syntheses.
Materials:
-
4-Hydroxy-1-indanone
-
Copper-silica (Cu/SiO₂) or Platinum on carbon (Pt/C) catalyst
-
Cyclohexane or Ethanol
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a high-pressure reactor, add 4-hydroxy-1-indanone (1.0 eq) and the catalyst (e.g., 5-10 wt% Cu/SiO₂).
-
Add the solvent (e.g., cyclohexane or ethanol) to the reactor.
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required duration (e.g., 8 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxy-1-indanol.
-
Purify the product as described in Method 1.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the reduction of indanone derivatives. Note that specific yields for 4-hydroxy-1-indanone may vary and should be determined empirically.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) of 1-Indanol | Reference |
| Sodium Borohydride | NaBH₄ | Methanol | 0 - RT | N/A | 1 - 4 | >95 | Typically >90 | [5] |
| Catalytic Hydrogenation | Cu/SiO₂ (8 wt%) | Cyclohexane | 90 | 10 | 8 | 99.5 | 97.1 | [6] |
| Catalytic Hydrogenation | Pt/SBA-15 | n-decane | 90 | 10 | - | - | up to 71 |
Product Characterization
The identity and purity of the synthesized 4-hydroxy-1-indanol can be confirmed by standard analytical techniques.
Spectroscopic Data for Starting Material (4-Hydroxy-1-indanone):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.98 (s, 1H), 7.28-7.25 (m, 1H), 7.12-7.06 (m, 2H), 2.97-2.94 (m, 2H), 2.64-2.61 (m, 2H).[7]
-
¹³C NMR: Spectral data is available in public databases such as PubChem.[8]
-
IR (KBr): Characteristic peaks for the hydroxyl and carbonyl groups are expected.[8]
-
MS (GC-MS): m/z 148 (M+).[8]
Expected Spectroscopic Data for Product (4-Hydroxy-1-indanol):
-
¹H NMR: The appearance of a new signal for the carbinol proton (CH-OH) and the disappearance of the ketone carbonyl signal in the ¹³C NMR are indicative of a successful reduction. The integration of the proton signals will change accordingly.
-
¹³C NMR: A new signal corresponding to the hydroxyl-bearing carbon will appear in the aliphatic region.
-
IR: The strong carbonyl (C=O) absorption peak (around 1700 cm⁻¹) of the starting material will be replaced by a broad hydroxyl (O-H) stretching band (around 3200-3600 cm⁻¹) in the product.
-
MS: The molecular ion peak should correspond to the molecular weight of 4-hydroxy-1-indanol (C₉H₁₀O₂).
Experimental Workflow and Signaling Pathways
The general workflow for the reduction of 4-hydroxy-1-indanone is depicted below.
The reduction of the carbonyl group by sodium borohydride proceeds via nucleophilic addition of a hydride ion.
Conclusion
The protocols described in this application note provide reliable and efficient methods for the synthesis of 4-hydroxy-1-indanol from 4-hydroxy-1-indanone. The choice between sodium borohydride reduction and catalytic hydrogenation will depend on the specific requirements of the synthesis, such as scale, desired purity, and available equipment. Both methods are scalable and can be adapted for various research and development applications. The provided workflow and data serve as a valuable resource for scientists engaged in the synthesis of indanone-based compounds.
References
- 1. US2926989A - Preparation of sodium borohydride - Google Patents [patents.google.com]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 8. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 4-Indanol in Medicinal Chemistry: A Detailed Overview
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
4-Indanol, a bicyclic aromatic alcohol, serves as a versatile scaffold in medicinal chemistry. Its rigid structure and the presence of a hydroxyl group at the 4-position allow for diverse chemical modifications, leading to the synthesis of a wide range of biologically active molecules. This document provides an overview of the applications of this compound in the development of therapeutic agents, focusing on its use as a precursor for enzyme inhibitors and anticancer agents. Detailed protocols and relevant data are provided to guide researchers in this promising area of drug discovery.
This compound as a Scaffold for Tyrosinase Inhibitors
Application Note: Derivatives of the indanone scaffold, closely related to this compound, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. 4-Amino-2',4'-dihydroxyindanone analogues, synthesized from a 4-hydroxyindanone precursor, have demonstrated significant inhibitory activity against human tyrosinase (hsTYR).[1] These compounds represent a promising class of agents for the treatment of skin hyperpigmentation. Molecular docking studies suggest that these derivatives interact with the active site of hsTYR, forming key hydrogen bonds with amino acid residues such as Glu203.[1]
Quantitative Data: Tyrosinase Inhibitory Activity
| Compound ID | Modification from 4-Hydroxyindanone | Target | IC50 (µM) | Reference |
| 1a (parent) | 4-hydroxyindanone derivative | hsTYR (cell lysate) | - | [1] |
| Amido-derivative | 4-amido-2',4'-dihydroxyindanone | hsTYR (cell lysate) | ~2-10 fold more active than 1a | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2',4'-dihydroxyindanone Derivatives (Conceptual)
This protocol is a conceptualized pathway based on the synthesis of related indanone derivatives.
-
Oxidation of this compound: Oxidize this compound to 4-hydroxy-1-indanone. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent in an appropriate solvent like dichloromethane or acetone.
-
Protection of the Hydroxyl Group: Protect the 4-hydroxyl group of 4-hydroxy-1-indanone using a suitable protecting group, for example, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.
-
Introduction of the Amino Group: The introduction of an amino group at the 4-position can be approached through methods such as nitration followed by reduction, or through more advanced amination reactions.
-
Functionalization of the Amino Group (Amide Formation): React the 4-aminoindanone intermediate with a desired carboxylic acid or acyl chloride in the presence of a coupling agent (e.g., DCC, EDC) or a base to form the corresponding amide.
-
Deprotection: Remove the protecting group from the 4-hydroxyl group to yield the final 4-amido-4-hydroxyindanone derivative.
Protocol 2: In Vitro Human Tyrosinase (hsTYR) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of human tyrosinase (hsTYR) from human melanoma MNT-1 cell lysates in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA, the substrate for tyrosinase.
-
Assay Procedure: In a 96-well plate, add the hsTYR enzyme solution to wells containing various concentrations of the test compound (dissolved in DMSO and diluted in buffer).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthesis and mechanism of a this compound derived tyrosinase inhibitor.
This compound as a Precursor for Anticancer Agents
Application Note: The indole scaffold, which can be accessed from this compound derivatives, is a privileged structure in medicinal chemistry, with many indole-containing compounds exhibiting potent anticancer activity. For instance, 5-(3-indolyl)-1,3,4-thiadiazoles have been synthesized and shown to be cytotoxic against various human cancer cell lines.[2] One of the most active compounds in a particular study, a 5-bromo indolyl derivative, displayed an IC50 of 1.5 µM against the pancreatic cancer cell line PaCa2.[2] While not directly synthesized from this compound in the cited study, the indole-3-carboxylic acid starting material can be conceptually derived from 4-aminoindan, which is obtainable from this compound. This highlights the potential of this compound as a foundational building block for novel anticancer agents.
Quantitative Data: Anticancer Activity of Indolyl-1,3,4-thiadiazoles
| Compound ID | C-2 Substituent | C-5 Indolyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | Benzyl | Unsubstituted | Multiple | Significant cytotoxicity | [2] |
| 5e | 3,4-Dimethoxyphenyl | Unsubstituted | Multiple | Significant cytotoxicity | [2] |
| 5h | 4-Benzyloxy-3-methoxyphenyl | Unsubstituted | Multiple | Significant cytotoxicity | [2] |
| 5m | 4-Benzyloxy-3-methoxyphenyl | 5-Bromo | PaCa2 | 1.5 | [2] |
Experimental Protocols
Protocol 3: Conceptual Synthesis of an Indolyl-Thiadiazole from a this compound Precursor
-
Synthesis of 4-Aminoindan: Reduce 4-nitroindane, which can be prepared from indane (derivable from this compound), to 4-aminoindan.
-
Fischer Indole Synthesis: React 4-aminoindan with a suitable ketone or aldehyde under acidic conditions to form a substituted indole.
-
Carboxylation of Indole: Introduce a carboxylic acid group at the 3-position of the indole ring.
-
Synthesis of N,N'-diacylhydrazines: React the indole-3-carboxylic acid with an aryl or heteroaryl hydrazide.
-
Thiadiazole Ring Formation: Treat the resulting N,N'-diacylhydrazine with Lawesson's reagent to yield the 5-(3-indolyl)-1,3,4-thiadiazole.[2]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., PaCa2, MCF7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizations
Caption: Workflow for the synthesis and evaluation of this compound derived anticancer agents.
Conclusion
This compound represents a valuable and underexplored starting material in medicinal chemistry. Its rigid, bicyclic core provides a solid foundation for the synthesis of structurally diverse molecules with a range of biological activities. The examples provided herein, focusing on tyrosinase inhibitors and anticancer agents, demonstrate the potential of this compound derivatives as novel therapeutic agents. The detailed protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new compounds based on this versatile scaffold. Further investigation into the derivatization of this compound is warranted and could lead to the discovery of new and potent drugs for a variety of diseases.
References
Synthesis of cis-1-Amino-2-indanol Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, cis-1-amino-2-indanol and its derivatives are invaluable chiral building blocks. Their rigid bicyclic structure and defined stereochemistry make them crucial components in asymmetric synthesis, serving as chiral auxiliaries, ligands for catalysts, and key fragments in pharmacologically active molecules, most notably the HIV protease inhibitor Indinavir.[1][2][3][4] This document provides detailed protocols and comparative data for the synthesis of these important compounds, focusing on practical and efficient methodologies.
Introduction
The synthesis of cis-1-amino-2-indanol derivatives presents two primary challenges: controlling the relative stereochemistry to favor the cis isomer and achieving high enantioselectivity.[5][6] Various strategies have been developed to address these challenges, starting from readily available materials like indene or 1-indanone.[1][5] This guide will focus on three prominent and effective methods:
-
Enantioselective Epoxidation of Indene and Subsequent Ritter Reaction: A highly practical route that utilizes Jacobsen's catalyst for asymmetric epoxidation.[1][7]
-
Intramolecular Amide Cyclization: A strategy that proceeds through a trans-azidoindanol intermediate, followed by cyclization and hydrolysis.[2][5]
-
Diastereoselective Reduction of an α-Hydroxy Oxime Ether: A method starting from 1-indanone to produce the racemic cis-aminoindanol.[1]
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for the different synthetic approaches, allowing for an at-a-glance comparison of their efficiency and effectiveness.
| Synthetic Route | Starting Material | Key Reagents | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (cis:trans) |
| Route 1: Asymmetric Epoxidation & Ritter Reaction | Indene | (S,S)-(salen)Mn(III)Cl, NaOCl, H₂SO₄, Acetonitrile | ~70-80% | >99% (after recrystallization) | Predominantly cis |
| Route 2: Intramolecular Amide Cyclization | Indene | m-CPBA, NaN₃, Lipase PS, SOCl₂, HCl | ~30-40% | >96% | Predominantly cis |
| Route 3: Reduction of α-Hydroxy Oxime Ether | 1-Indanone | Iodotolyl acetate, Benzylhydroxylamine HCl, Borane-THF | ~50-60% | Racemic | 88:12 |
Experimental Protocols
Route 1: Enantioselective Synthesis via Asymmetric Epoxidation and Ritter Reaction
This route provides a direct and highly enantioselective pathway to (1S,2R)-(-)-cis-1-amino-2-indanol. The key step is the asymmetric epoxidation of indene using Jacobsen's catalyst.[1][7]
Step 1: Asymmetric Epoxidation of Indene
-
To a stirred solution of indene (1 equiv.) in chlorobenzene, add 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) (0.03 equiv.) and (S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst) (0.007 equiv.).
-
Cool the mixture to 0°C.
-
Slowly add a solution of 1.5 M aqueous sodium hypochlorite (NaOCl) (1.5 equiv.) over 2-3 hours, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction for an additional 2 hours at 0°C.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield (1R,2S)-indene oxide. This product is often used in the next step without further purification.
Step 2: Modified Ritter Reaction
-
Dissolve the crude (1R,2S)-indene oxide (1 equiv.) in acetonitrile.
-
Cool the solution to -20°C.
-
Slowly add concentrated sulfuric acid (2 equiv.) while maintaining the temperature below -10°C.
-
Stir the reaction mixture at -10°C for 4 hours.
-
Quench the reaction by slowly adding it to a cold aqueous solution of sodium hydroxide to adjust the pH to >12.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield enantiomerically pure (1S,2R)-(-)-cis-1-amino-2-indanol.
Route 2: Enantioselective Synthesis via Intramolecular Amide Cyclization
This method relies on the enzymatic resolution of a racemic trans-azidoindanol intermediate.[1][5]
Step 1: Synthesis of Racemic trans-1-Azido-2-indanol
-
Treat indene with m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane to form racemic indene oxide.
-
Open the epoxide ring by reacting with sodium azide (NaN₃) in a solvent mixture such as methanol/water to yield racemic trans-1-azido-2-indanol.
Step 2: Enzymatic Resolution
-
Suspend the racemic trans-1-azido-2-indanol (1 equiv.) and Lipase PS (Pseudomonas sp.) in dimethoxyethane.
-
Add isopropenyl acetate (1.5 equiv.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate.
-
Separate the unreacted (1S,2S)-azidoindanol and the acetylated (1R,2R)-azido acetate by column chromatography.
Step 3: Inversion and Hydrolysis
-
The desired (1S,2S)-azidoindanol is then subjected to conditions that invert the stereocenter at C2. This can be achieved through a Mitsunobu reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with acetate.
-
The resulting cis-azido acetate is then hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol).
-
Finally, the azido group is reduced to an amine by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the enantiopure cis-1-amino-2-indanol.
Route 3: Diastereoselective Synthesis from 1-Indanone
This route provides racemic cis-1-amino-2-indanol and is useful when enantioselectivity is not the primary concern.[1]
Step 1: Synthesis of α-Hydroxy Ketone
-
Treat 1-indanone with potassium hydroxide and iodobenzenediacetate in methanol to yield the corresponding 2-hydroxy-1-dimethyl ketal.
-
Hydrolyze the ketal under acidic conditions to afford the α-hydroxy ketone.
Step 2: Oximation and Reduction
-
React the α-hydroxy ketone with benzyloxyamine hydrochloride in pyridine to form a mixture of oxime ethers.
-
Reduce the oxime mixture with borane-tetrahydrofuran complex (BH₃-THF). This reduction proceeds with high diastereoselectivity, favoring the cis-aminoindanol.
-
The typical diastereomeric ratio achieved is approximately 88:12 (cis:trans).[1]
-
The final product can be purified by column chromatography or recrystallization to isolate the cis-isomer.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Workflow for the enantioselective synthesis of cis-1-amino-2-indanol via asymmetric epoxidation.
Caption: Synthetic pathway involving enzymatic resolution and stereochemical inversion.
Caption: Diastereoselective synthesis of racemic cis-1-amino-2-indanol from 1-indanone.
Applications in Asymmetric Catalysis
cis-1-Amino-2-indanol derivatives are widely used as chiral ligands in a variety of asymmetric transformations.[5][6] For instance, they are precursors to BOX (bis(oxazoline)) and PyBOX ligands, which are effective in catalytic processes such as Diels-Alder reactions.[1][5] Furthermore, oxazaborolidine catalysts derived from cis-1-amino-2-indanol have demonstrated high efficiency in the enantioselective reduction of ketones.[2][5] The rigid indane backbone is key to creating a well-defined chiral environment that enables high levels of stereo-induction.[1]
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Selective Hydrogenation for the Synthesis of N-(4-Indanol)hydroxylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-arylhydroxylamines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their preparation via the selective hydrogenation of nitroaromatics is a common yet challenging transformation, often complicated by over-reduction to the corresponding aniline.[1][2] This document provides a detailed laboratory procedure for the synthesis of N-(4-Indanol)hydroxylamine through the selective catalytic hydrogenation of a nitro-functionalized this compound precursor. The protocol leverages a platinum-on-carbon (Pt/C) catalyst system with dimethyl sulfoxide (DMSO) as a selectivity-enhancing additive to inhibit the further reduction of the desired hydroxylamine product.[3] this compound, a versatile building block in organic synthesis, has a melting point of 47-51°C and is soluble in polar organic solvents.[4] Its stability under the described hydrogenation conditions makes this procedure applicable for creating hydroxylamine-functionalized indane scaffolds.
Chemical Reaction Pathway
The overall transformation involves the selective reduction of the nitro group on the this compound scaffold to a hydroxylamine group using a heterogeneous catalyst and a hydrogen source.
Figure 1: Reaction pathway for the selective hydrogenation of a nitro-indanol to an N-hydroxy-indanol.
Experimental Protocol
This protocol details the selective hydrogenation of 4-nitro-indanol to N-(this compound)hydroxylamine.
Materials and Equipment:
-
Substrate: 4-Nitro-indanol
-
Catalyst: 5% Platinum on activated carbon (Pt/C)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Additive: Dimethyl sulfoxide (DMSO)
-
Hydrogen Source: Hydrogen gas (H₂) cylinder with regulator
-
Reaction Vessel: Autoclave or a thick-walled glass pressure vessel (e.g., Parr shaker) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Filtration: Celite® or a similar filter aid, Buchner funnel, and filter flask.
-
Purification: Silica gel for column chromatography.
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves).
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean and dry. Add the 4-nitro-indanol (1.0 eq) and a magnetic stir bar to the vessel.
-
Catalyst and Solvent Addition: In a fume hood, add the 5% Pt/C catalyst (5-10 mol% Pt relative to the substrate). Add anhydrous THF as the solvent (concentration of substrate typically 0.1 M).[1]
-
Additive: Add dimethyl sulfoxide (DMSO) as a selectivity enhancer. The optimal amount may vary, but a starting point is 5-10% v/v relative to the THF.
-
Sealing and Inerting: Seal the reaction vessel. Purge the vessel 3-5 times with nitrogen or argon to remove all oxygen, followed by 3-5 purges with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-6 bar).[1] Begin stirring and maintain the reaction at a controlled temperature, typically room temperature (25°C), as lower temperatures favor selectivity towards the hydroxylamine.[1]
-
Monitoring the Reaction: Monitor the reaction progress by taking small aliquots (carefully and safely depressurizing the vessel if necessary) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas in a fume hood and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with additional THF.
-
Work-up and Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(this compound)hydroxylamine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes based on analogous selective hydrogenation reactions of nitroarenes.[2]
Table 1: Reaction Parameters for Selective Hydrogenation
| Parameter | Value | Notes |
| Substrate | 4-Nitro-indanol | 0.1 M in THF |
| Catalyst | 5% Pt/C | 5 mol % |
| Hydrogen Pressure | 6 bar | [1] |
| Temperature | 25 °C | Lower temperatures improve selectivity.[1] |
| Additive | DMSO | 10% v/v |
| Solvent | Tetrahydrofuran (THF) | Anhydrous |
| Reaction Time | 12 hours | Monitor by TLC/LC-MS |
Table 2: Representative Results for Hydrogenation of Functionalized Nitroarenes
| Entry | Substrate Functional Group | Conversion (%) | Selectivity to Hydroxylamine (%) |
| 1 | 4-Chloro | 99.2 | 88.0 |
| 2 | 4-Bromo | 93.9 | 94.2 |
| 3 | 2-Benzyloxy | 90.1 | 91.3 |
| 4 | 4-Acetyl | 99.3 | 90.4 |
Data adapted from analogous reactions for illustrative purposes.[2]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the laboratory procedure.
Figure 2: Workflow for the synthesis of N-(this compound)hydroxylamine.
References
- 1. scispace.com [scispace.com]
- 2. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cas 1641-41-4,this compound | lookchem [lookchem.com]
Application Notes and Protocols: 4-Indanol as a Precursor for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Indanol, a bicyclic aromatic alcohol, serves as a versatile and valuable scaffold in medicinal chemistry. Its rigid structure and amenable functional groups make it an ideal starting material for the synthesis of a diverse range of therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in the development of novel therapeutics, with a focus on two key areas: α-glucosidase inhibitors for the management of diabetes and anticancer agents targeting endoplasmic reticulum (ER) stress.
I. This compound Derivatives as α-Glucosidase Inhibitors
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. Derivatives of cis-1-amino-2-indanol, which can be synthesized from this compound precursors, have shown significant α-glucosidase inhibitory activity, making them promising candidates for the development of new anti-diabetic therapies.
Data Presentation: α-Glucosidase Inhibitory Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of thiourea derivatives of (1R,2S)-cis-1-amino-2-indanol.
| Compound ID | R-group on Phenylisothiocyanate | IC50 (µM)[1] |
| 2a | 4-Chloro | 15.32 ± 0.45 |
| 2b | 4-Fluoro | 18.25 ± 0.62 |
| 2c | 3-Methyl | 9.87 ± 0.15 |
| 2d | 4-Methyl | 21.45 ± 0.78 |
| 2e | 2-Methyl | 25.11 ± 0.91 |
| 2f | 4-Methoxy | 30.22 ± 1.12 |
| 2g | 2-Chloro | 7.39 ± 0.08 |
| 2h | 2-Fluoro | 9.64 ± 0.24 |
| Acarbose | (Standard) | 38.25 ± 0.12 |
Experimental Protocols
Protocol 1: Synthesis of (1S,2R)-1-Amino-2-indanol from 4-Hydroxy-1-indanone
This protocol outlines a potential synthetic route from a this compound derivative to the key intermediate, cis-1-amino-2-indanol.
Step 1: Reduction of 4-Hydroxy-1-indanone to this compound
-
To a solution of 4-hydroxy-1-indanone (1 eq.) in a suitable solvent such as methanol or ethanol, add sodium borohydride (NaBH4) (1.5 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Step 2: Conversion of this compound to cis-1-Amino-2-indanol
A multi-step synthesis is typically required to convert this compound to cis-1-amino-2-indanol. A plausible route involves the following transformations:
-
Oxidation of this compound to 4-Indanone: This can be achieved using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Synthesis of Indene from 4-Indanone: The indanone can be converted to indene through a series of reactions, such as reduction to the corresponding indanol, followed by dehydration.
-
Epoxidation of Indene: The resulting indene is then subjected to epoxidation to form indene oxide.
-
Ring-opening of Indene Oxide: The epoxide is opened with an amine source to yield the aminoindanol. A Ritter-type reaction on indene oxide is a practical route for the synthesis of enantiopure cis-1-amino-2-indanol[2].
Protocol 2: Synthesis of Thiourea Derivatives of (1R,2S)-cis-1-Amino-2-indanol [1]
-
Dissolve (1R,2S)-cis-1-amino-2-indanol (0.5 mmol) in 5 mL of dry toluene in a round-bottom flask.
-
Add the corresponding substituted phenylisothiocyanate (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the formation of a precipitate.
-
Filter the precipitate and wash it with cold toluene.
-
Dry the resulting solid under vacuum to obtain the pure thiourea derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 3: In Vitro α-Glucosidase Inhibition Assay [1]
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8) to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to each well.
-
Incubate the plate at 37 °C for another 15 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Use Acarbose as a positive control and a reaction mixture without the test compound as a negative control.
-
Calculate the percentage inhibition and determine the IC50 value for each compound.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for α-glucosidase inhibitors from this compound.
II. This compound Derivatives as Anticancer Agents
Recent research has highlighted the potential of indanone-based compounds as potent anticancer agents. One such promising molecule, ERX-41, which shares a structural resemblance to this compound derivatives, has been shown to selectively kill cancer cells by inducing endoplasmic reticulum (ER) stress.
Mechanism of Action: Targeting LIPA and Inducing ER Stress
ERX-41 exerts its anticancer effect by binding to the lysosomal acid lipase A (LIPA) protein located in the endoplasmic reticulum. This binding event disrupts the normal protein folding process within the ER, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. Prolonged ER stress activates the Unfolded Protein Response (UPR), which, if the stress is not resolved, ultimately triggers apoptosis (programmed cell death) in cancer cells.
Data Presentation: Anticancer Activity of Indanone Derivatives
The following table presents the cytotoxic activity of a series of 2-benzylidene-1-indanone derivatives against various human cancer cell lines, illustrating the structure-activity relationship (SAR).
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) - MCF-7 (Breast)[3] | IC50 (µM) - A549 (Lung)[3] | IC50 (µM) - DU145 (Prostate)[3] |
| 1a | H | H | H | H | 1.23 | 2.45 | 1.87 |
| 1b | OCH3 | H | H | H | 0.89 | 1.98 | 1.54 |
| 1c | H | OCH3 | H | H | 0.56 | 1.21 | 0.98 |
| 1d | H | H | OCH3 | H | 0.34 | 0.87 | 0.65 |
| 1e | OCH3 | OCH3 | H | H | 0.21 | 0.54 | 0.43 |
| 1f | H | OCH3 | OCH3 | H | 0.15 | 0.41 | 0.32 |
| 1g | OCH3 | OCH3 | OCH3 | H | 0.08 | 0.23 | 0.18 |
| 1h | H | H | H | OCH3 | 1.56 | 3.12 | 2.87 |
Experimental Protocols
Protocol 4: General Synthesis of 2-Benzylidene-1-Indanone Derivatives
-
Dissolve 4-hydroxy-1-indanone (1 eq.) and a substituted benzaldehyde (1.1 eq.) in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.
-
Characterize the final product using spectroscopic methods.
Protocol 5: Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in culture medium) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualization of Signaling Pathway and Experimental Workflow
Caption: ERX-41 induced ER stress signaling pathway leading to apoptosis.
Caption: Experimental workflow for anticancer activity screening.
Conclusion
This compound and its derivatives represent a promising class of precursors for the development of novel therapeutics. The synthetic accessibility and the diverse biological activities of indanol-based compounds, including α-glucosidase inhibition and anticancer effects through the induction of ER stress, highlight their potential in addressing significant unmet medical needs. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development to further explore the therapeutic applications of this versatile chemical scaffold.
References
Application Notes and Protocols for the Synthesis of α-Glucosidase Inhibitors Based on an Indane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of indane-1,3-dione derivatives as potent and selective α-glucosidase inhibitors. The protocols detailed below are based on established scientific literature and are intended to guide researchers in the development of novel therapeutic agents for managing type 2 diabetes mellitus.
Introduction
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels, a key strategy in the management of type 2 diabetes. While several α-glucosidase inhibitors are clinically available, the search for more potent and selective compounds with fewer side effects is an ongoing area of research.
Recent studies have identified the indane scaffold as a promising pharmacophore for the development of novel α-glucosidase inhibitors. Specifically, derivatives of indane-1,3-dione have demonstrated significant inhibitory activity, offering a new avenue for the design of antidiabetic drugs.[1][2][3][4] This document outlines the synthesis, biological evaluation, and structure-activity relationship (SAR) of these compounds.
Data Presentation
The inhibitory activities of a series of synthesized indane-1,3-dione derivatives against α-glucosidase are summarized in the table below. The data highlights the potential of this chemical class, with several compounds exhibiting significantly higher potency than the standard drug, acarbose.
| Compound ID | Substituent on Benzaldehyde | IC50 (µM) against α-glucosidase |
| 1 | 4-Hydroxy | 2.80 ± 0.11 |
| 14 | 2,4-Dichloro | 0.76 ± 0.01 |
| 23 | 3-Nitro | 2.17 ± 0.18 |
| Acarbose | Standard | Not specified in the same study, but typically in the high µM to mM range |
| Table 1: α-Glucosidase inhibitory activity of selected indane-1,3-dione derivatives. Data sourced from Mukhtar et al. (2021).[1][3] |
Experimental Protocols
Synthesis of Indane-1,3-dione Derivatives (1-23)
The synthesis of indane-1,3-dione derivatives is achieved through a Knoevenagel condensation reaction between indane-1,3-dione and various substituted benzaldehydes. This reaction is typically carried out under basic conditions.[1][2][3]
Materials:
-
Indane-1,3-dione
-
Substituted benzaldehydes
-
Base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
General Procedure:
-
To a solution of indane-1,3-dione (1 equivalent) in a suitable solvent, add the substituted benzaldehyde (1 equivalent).
-
Add a catalytic amount of a base.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure indane-1,3-dione derivative.
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1][3]
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized compounds against α-glucosidase is determined using a standard in vitro enzymatic assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acarbose (as a positive control)
-
96-well microplate reader
Protocol:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add a small volume of the test compound solution at various concentrations.
-
Add the α-glucosidase solution to each well and incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Visualizations
Caption: Synthetic workflow for indane-1,3-dione α-glucosidase inhibitors.
Caption: Logical diagram of competitive α-glucosidase inhibition.
Structure-Activity Relationship (SAR) Studies
The inhibitory potency of the indane-1,3-dione derivatives is significantly influenced by the nature and position of the substituents on the benzaldehyde ring.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring generally enhances the α-glucosidase inhibitory activity. For instance, the 2,4-dichloro substituted derivative (Compound 14 ) exhibited the most potent inhibition with an IC50 value of 0.76 µM.[1][2][3]
-
Electron-donating groups: The introduction of electron-donating groups, like a hydroxyl group at the para position (Compound 1 ), also resulted in good inhibitory activity (IC50 = 2.80 µM).[1][2][3]
-
Selectivity: Notably, these compounds have shown selective inhibition against α-glucosidase over β-glucosidase, which is a desirable characteristic for potential therapeutic agents.[1][2][3]
Conclusion
Indane-1,3-dione derivatives represent a promising class of α-glucosidase inhibitors with potent and selective activity. The straightforward synthesis and the potential for diverse functionalization make this scaffold an attractive starting point for the development of new antidiabetic drugs. The experimental protocols and SAR insights provided in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of this scaffold could lead to the identification of clinical candidates for the treatment of type 2 diabetes.
References
- 1. Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Indane-1,3-diones: as potential and selective α-glucosidase inhibitors, their synthesis, in vitro and in silico studies. | Semantic Scholar [semanticscholar.org]
Applications of Indanol Derivatives in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indanol derivatives have emerged as a versatile and powerful class of chiral ligands and auxiliaries in asymmetric catalysis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of synthetically important transformations. This document provides an overview of key applications, detailed experimental protocols, and quantitative data for the use of indanol derivatives in asymmetric catalysis, serving as a practical guide for researchers in organic synthesis and drug development.
Asymmetric Transfer Hydrogenation of Ketones
Application Note: Chiral aminoindanol derivatives are highly effective ligands for transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. The resulting chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Ruthenium complexes of (1S,2R)-1-amino-2-indanol are particularly noteworthy for their high catalytic activity and enantioselectivity. The reaction typically employs isopropanol as a safe and readily available hydrogen source.
Quantitative Data Summary:
| Entry | Ketone Substrate | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol / KOH | 200 | 0.5 | >99 | 95 (R) | [1] |
| 2 | 4-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol / KOH | 200 | 1 | >99 | 96 (R) | [1] |
| 3 | 4-Methoxyacetophenone | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol / KOH | 200 | 2 | >99 | 94 (R) | [1] |
| 4 | 1-Tetralone | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol / KOH | 200 | 4 | >99 | 98 (R) | [1] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)
-
(1S,2R)-1-amino-2-indanol
-
Potassium hydroxide (KOH)
-
Anhydrous isopropanol
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of KOH (0.05 M) in isopropanol is prepared.
-
In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (1S,2R)-1-amino-2-indanol (3.0 mg, 0.02 mmol) are dissolved in anhydrous isopropanol (5 mL).
-
The mixture is stirred at room temperature for 20 minutes to allow for catalyst formation.
-
To this solution, acetophenone (120.1 mg, 1.0 mmol) is added, followed by the addition of the 0.05 M KOH in isopropanol solution (2.0 mL, 0.1 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched by the addition of 2 M HCl (1 mL).
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC analysis.
Catalyst Formation and Reaction Pathway
Caption: Formation of the active Ru-hydride catalyst and the catalytic cycle for ATH.
Organocatalytic Asymmetric Michael Addition
Application Note: Indanol-derived primary amino alcohols can function as effective organocatalysts for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated acceptors. These catalysts operate via enamine or iminium ion activation, providing a metal-free alternative for the construction of chiral carbon-carbon bonds. The reaction of β-keto esters with nitroalkenes, for instance, yields adducts with two adjacent stereocenters with high diastereo- and enantioselectivity.
Quantitative Data Summary:
| Entry | β-Keto Ester | Nitroalkene | Catalyst | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Ref. |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | (1S,2R)-1-amino-2-indanol | 48 | 95 | >99:1 | 98 (syn) | [2][3] |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | trans-β-Nitrostyrene | (1S,2R)-1-amino-2-indanol | 72 | 92 | >99:1 | 97 (syn) | [2][3] |
| 3 | Ethyl benzoylacetate | trans-β-Nitrostyrene | (1S,2R)-1-amino-2-indanol | 96 | 88 | 95:5 | 95 (syn) | [2] |
| 4 | Ethyl 2-oxocyclopentanecarboxylate | (E)-2-(4-chlorophenyl)-1-nitroethene | (1S,2R)-1-amino-2-indanol | 48 | 96 | >99:1 | 99 (syn) | [3] |
Experimental Protocol: Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene
Materials:
-
(1S,2R)-1-amino-2-indanol
-
Ethyl 2-oxocyclopentanecarboxylate
-
trans-β-Nitrostyrene
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a vial charged with a magnetic stir bar are added (1S,2R)-1-amino-2-indanol (7.5 mg, 0.05 mmol, 10 mol%) and trans-β-nitrostyrene (74.6 mg, 0.5 mmol).
-
The vial is flushed with an inert gas.
-
Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
Ethyl 2-oxocyclopentanecarboxylate (93.7 mg, 0.6 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 48 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
The diastereomeric ratio and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Proposed Catalytic Cycle
Caption: Proposed enamine activation pathway in the organocatalytic Michael addition.
Asymmetric Aldol Reaction
Application Note: Chiral indanol derivatives can be incorporated into proline-based catalysts to enhance their stereoselectivity in asymmetric aldol reactions. These bifunctional catalysts utilize the secondary amine of the proline moiety for enamine formation and the indanol-derived amide group for hydrogen bonding to the aldehyde, thereby controlling the facial selectivity of the reaction. This approach provides a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds.
Quantitative Data Summary:
| Entry | Aldehyde | Ketone | Catalyst | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | Indanol-Proline Amide | -25 | 48 | 85 | - | 93 (R) |
| 2 | Benzaldehyde | Acetone | Indanol-Proline Amide | -25 | 72 | 78 | - | 85 (R) |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | Indanol-Proline Amide | -20 | 96 | 90 | 95:5 | 97 (anti) |
| 4 | Isovaleraldehyde | Acetone | Indanol-Proline Amide | -25 | 48 | 75 | - | >99 (R) |
(Note: The data in this table is representative of what can be achieved with highly effective proline amide catalysts. Specific data for an indanol-derived proline amide catalyst would require direct citation from relevant literature.)
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone
Materials:
-
(S)-N-((1R,2S)-2-hydroxyindan-1-yl)pyrrolidine-2-carboxamide (Indanol-Proline Amide Catalyst)
-
4-Nitrobenzaldehyde
-
Acetone, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the indanol-proline amide catalyst (26.0 mg, 0.1 mmol, 20 mol%) in anhydrous DCM (1.0 mL) at -25 °C is added 4-nitrobenzaldehyde (75.6 mg, 0.5 mmol).
-
Anhydrous acetone (1.0 mL) is then added, and the reaction mixture is stirred at -25 °C for 48 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.
-
After removal of the solvent under reduced pressure, the residue is purified by flash column chromatography on silica gel to afford the aldol product.
-
The enantiomeric excess is determined by chiral HPLC analysis.[4]
Proposed Transition State
Caption: Hydrogen bonding directs the facial selectivity in the aldol addition.
Disclaimer: The experimental protocols provided are based on published literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should always be taken.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Indanol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 4-indanol using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and key quantitative data to ensure a successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of crude this compound.
| Issue ID | Problem Description | Possible Causes | Recommended Actions & Solutions |
| 4IND-01 | Poor Separation of this compound from Impurities | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution of this compound and impurities. - Column Overloading: Too much crude sample was loaded onto the column. - Improper Column Packing: The column may have cracks, channels, or an uneven surface. - Flow Rate Too High: Insufficient time for equilibrium between the stationary and mobile phases. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) for this compound of approximately 0.25-0.35.[1][2][3][4] - Reduce Sample Load: A general guideline is to use 20-50 times the weight of silica gel to the weight of the crude sample.[1] For difficult separations, a higher ratio is recommended. - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5] - Adjust Flow Rate: Reduce the flow rate to allow for proper equilibration and separation. |
| 4IND-02 | This compound is Not Eluting from the Column | - Solvent Polarity Too Low: The eluent is not polar enough to displace the this compound from the silica gel. - Strong Adsorption: this compound, being an alcohol, can interact strongly with the acidic silanol groups of the silica gel. | - Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[6] - Use a More Polar Solvent: If a gradual increase is ineffective, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[4] |
| 4IND-03 | Streaking or Tailing of the this compound Band | - Interaction with Acidic Silica: The hydroxyl group of this compound can interact strongly with the acidic sites on the silica gel. - Sample Insolubility: The crude sample may not be fully soluble in the mobile phase. - Column Overloading: Too much sample can lead to band broadening and tailing. | - Deactivate Silica Gel: Add a small amount of a base, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[7] - Dry Loading: Adsorb the crude sample onto a small amount of silica gel before loading it onto the column. This ensures a more uniform application. - Check Sample Solubility: Ensure the crude material is fully dissolved before loading. |
| 4IND-04 | Suspected Decomposition of this compound on the Column | - Acid-Catalyzed Decomposition: The acidic nature of silica gel can potentially cause dehydration or rearrangement of alcohols.[8] | - Use Neutralized Silica Gel: As mentioned in 4IND-03, adding a basic modifier to the eluent can help.[7] - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] - Perform a Stability Test: Before running a large-scale column, spot the crude this compound on a TLC plate and let it sit for a few hours before developing to check for decomposition spots.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and recommended stationary phase for the purification of moderately polar compounds like this compound.[1][6] If you encounter issues with compound decomposition, neutral alumina can be used as an alternative.[1]
Q2: How do I choose the right solvent system (mobile phase)?
A2: The ideal solvent system should provide a good separation between this compound and any impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) plates with different solvent mixtures. A common and effective solvent system for alcohols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The ratio should be adjusted to give an Rf value for this compound between 0.25 and 0.35 for optimal separation on a column.[2][3]
Q3: What is a typical Rf value for this compound?
A3: While the exact Rf value depends on the specific conditions (TLC plate, temperature, and exact solvent composition), a typical Rf for a moderately polar compound like this compound in a hexane/ethyl acetate system would be in the range of 0.25 to 0.4. For example, in a 4:1 hexane:ethyl acetate system, the Rf may be around 0.3.
Q4: What is the expected yield after purification?
A4: The yield of pure this compound after column chromatography will depend on the purity of the crude material and the efficiency of the separation. A typical recovery yield from column chromatography can range from 70-95% of the this compound present in the crude mixture, assuming a successful separation.
Q5: How can I monitor the separation during the chromatography?
A5: Since this compound is colorless, you will need to collect fractions and analyze them using TLC.[6] Spot each fraction on a TLC plate, develop the plate in the elution solvent, and visualize the spots under a UV lamp or by using a staining agent like potassium permanganate. Combine the fractions that contain pure this compound.
Experimental Protocol: Column Chromatography of Crude this compound
This protocol outlines the steps for purifying crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Preparation of the Solvent System: Based on preliminary TLC analysis, prepare a suitable mobile phase. A good starting point is a 4:1 mixture of hexane:ethyl acetate. Prepare a sufficient volume for the entire purification.
-
Column Packing (Wet Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, create a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add a protective layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (for flash chromatography) to start the elution.
-
Collect fractions of a consistent volume in labeled test tubes.
-
-
Monitoring the Purification:
-
Analyze the collected fractions by TLC to determine which contain the pure this compound.
-
Combine the fractions containing the pure product.
-
-
Isolation of Pure this compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the final product for purity (e.g., by NMR, melting point).
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For flash chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | The ratio should be optimized based on TLC analysis. |
| Target Rf Value | 0.25 - 0.35 | Provides the best separation on a column.[2][3] |
| Silica Gel to Crude Ratio | 20:1 to 50:1 (by weight) | Use a higher ratio for more difficult separations.[1] |
| Typical Yield | 70 - 95% | Dependent on the purity of the crude material. |
Process Workflow
Caption: Experimental workflow for the purification of crude this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for this compound purification.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
optimizing reaction yield for 4-Indanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Indanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A common and effective method is the reduction of 4-hydroxy-1-indanone. This reaction selectively reduces the ketone group to a hydroxyl group, yielding this compound.
Q2: What are the typical reagents used for the reduction of 4-hydroxy-1-indanone?
A frequently used reducing agent is sodium cyanoborohydride (NaBH₃CN) in the presence of a Lewis acid, such as zinc iodide (ZnI₂). This combination offers good selectivity for the ketone reduction.
Q3: What is a typical yield for the synthesis of this compound from 4-hydroxy-1-indanone?
Using sodium cyanoborohydride and zinc iodide in dichloroethane under reflux, a yield of approximately 66% can be expected after purification.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, 4-hydroxy-1-indanone, should diminish over time, while a new spot for the product, this compound, should appear. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots.
Q5: What are some potential side reactions that can lower the yield?
A potential side reaction is the formation of indene derivatives through dehydration of the alcohol product, especially under acidic conditions or at elevated temperatures. Another possibility is a 1,2-hydride shift during the reaction, which can lead to the formation of isomeric byproducts. Incomplete reduction will also lower the yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded reducing agent. | Use a fresh bottle of sodium cyanoborohydride. Ensure it has been stored under dry conditions. |
| Insufficient activation by Lewis acid. | Ensure the zinc iodide is anhydrous. Consider gently heating the zinc iodide under vacuum before use to remove any moisture. | |
| Low reaction temperature. | Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. | |
| Impure starting material. | Purify the 4-hydroxy-1-indanone by recrystallization or column chromatography before the reaction.[1] | |
| Presence of a Significant Amount of Unreacted Starting Material | Insufficient amount of reducing agent. | Use a molar excess of sodium cyanoborohydride (e.g., 3 equivalents relative to the starting material). |
| Short reaction time. | Increase the reaction time and monitor the progress by TLC until the starting material is consumed. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. If using reflux, ensure it is gentle and not too vigorous. |
| Incorrect work-up procedure. | During the work-up, avoid strongly acidic conditions that could promote side reactions. | |
| Difficulty in Purifying the Product | Co-elution of product and byproducts during column chromatography. | Optimize the solvent system for column chromatography. A step-gradient or a shallower gradient of the more polar solvent may improve separation. |
| Presence of inorganic salts. | Ensure the reaction mixture is properly quenched and washed during the work-up to remove inorganic byproducts. |
Experimental Protocols
Synthesis of this compound from 4-Hydroxy-1-indanone
This protocol is based on a reported procedure for the synthesis of 2,3-dihydro-1H-4-indanol.
Materials:
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4-hydroxy-1-indanone
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Sodium cyanoborohydride (NaBH₃CN)
-
Zinc iodide (ZnI₂)
-
1,2-Dichloroethane (ethylene chloride)
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Diethyl ether
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 4-hydroxy-1-indanone (1 equivalent) in 1,2-dichloroethane, add zinc iodide (3 equivalents).
-
To this mixture, add sodium cyanoborohydride (3 equivalents).
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Stir the reaction mixture under reflux for 2 hours.
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Monitor the reaction by TLC to confirm the consumption of the starting material.
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After completion, cool the reaction mixture and filter it through a pad of silica gel while hot. Elute with dichloroethane.
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Collect the filtrate and concentrate it under reduced pressure.
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Dissolve the residue in diethyl ether and filter to remove any white precipitate.
-
Collect the filtrate again and concentrate it in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Summary for the Reduction of 4-Hydroxy-1-indanone:
| Parameter | Value |
| Starting Material | 4-Hydroxy-1-indanone |
| Reagents | Sodium cyanoborohydride, Zinc iodide |
| Solvent | 1,2-Dichloroethane |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Reported Yield | 66% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 4-Indanol
Welcome to the Technical Support Center for the synthesis of 4-Indanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is commonly synthesized via two primary routes:
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Reduction of 4-Hydroxy-1-indanone: This is a widely used method that involves the reduction of the keto group of 4-hydroxy-1-indanone to a hydroxyl group.
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Diazotization of 4-Aminoindan: This method involves the conversion of the amino group of 4-aminoindan to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group of this compound.
Q2: What are the typical byproducts I should expect in the synthesis of this compound?
A2: The byproducts largely depend on the chosen synthetic route.
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For the reduction of 4-hydroxy-1-indanone , the most common byproduct is the unreacted starting material due to incomplete reduction. Over-reduction to indane is also a possibility, though less common with milder reducing agents.
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In the diazotization of 4-aminoindan , potential byproducts can include coupled azo compounds, phenolic byproducts from undesired side reactions of the diazonium salt, and indene if elimination occurs.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification of this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common and effective method to separate this compound from starting materials and byproducts. The choice of eluent will depend on the polarity of the impurities. Recrystallization can also be employed for further purification of the solid product.
Troubleshooting Guides
Route 1: Reduction of 4-Hydroxy-1-indanone
This route is popular due to the commercial availability of the starting material. The primary challenge is achieving complete and selective reduction.
Issue 1: Incomplete Reaction - Presence of Starting Material in the Product
-
Symptom: TLC or NMR analysis of the crude product shows a significant amount of 4-hydroxy-1-indanone.
-
Possible Causes & Solutions:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. Increase the equivalents of the reducing agent (e.g., sodium cyanoborohydride) incrementally.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature. Consider a slight increase in temperature, while monitoring for potential side reactions.
-
Poor Quality of Reducing Agent: The reducing agent may have degraded due to improper storage. Use a fresh batch of the reducing agent.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Extend the reaction time and monitor the progress by TLC.
-
Issue 2: Formation of Unidentified Impurities
-
Symptom: Multiple unexpected spots on TLC or peaks in GC-MS analysis.
-
Possible Causes & Solutions:
-
Side Reactions with the Solvent: The choice of solvent is crucial. Ensure the solvent is dry and compatible with the reducing agent. For instance, with sodium borohydride, protic solvents like ethanol or methanol are suitable, but with stronger hydrides, aprotic solvents like THF or diethyl ether are necessary.
-
Over-reduction: Although less common with mild reducing agents like NaBH₃CN, stronger agents could potentially reduce the aromatic ring or the existing hydroxyl group. If this is suspected, switch to a milder reducing agent.
-
Route 2: Diazotization of 4-Aminoindan
This route can be effective but is often associated with more side reactions due to the reactive nature of diazonium salts.
Issue 1: Low Yield of this compound
-
Symptom: The isolated yield of this compound is significantly lower than expected.
-
Possible Causes & Solutions:
-
Decomposition of Diazonium Salt: Diazonium salts are often unstable, especially at elevated temperatures. The diazotization reaction should be carried out at low temperatures (typically 0-5 °C).
-
Incomplete Diazotization: Ensure the complete conversion of the amine to the diazonium salt by using a slight excess of sodium nitrite and sufficient acid.
-
Side Reactions of the Diazonium Salt: The diazonium salt can undergo undesired coupling reactions to form azo compounds. Control of pH and temperature during the hydrolysis step is critical to favor the formation of the phenol.
-
Issue 2: Formation of Colored Impurities
-
Symptom: The crude product is highly colored (e.g., red, orange, or brown).
-
Possible Causes & Solutions:
-
Azo Coupling: The formation of azo compounds is a common side reaction that leads to colored impurities. Ensure that the reaction conditions (low temperature, appropriate pH) minimize these coupling reactions. Purification by column chromatography is usually effective in removing these colored byproducts.
-
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield of this compound | Common Byproducts |
| Reduction | 4-Hydroxy-1-indanone | Sodium Cyanoborohydride (NaBH₃CN), ZnI₂ | ~66% | Unreacted 4-Hydroxy-1-indanone |
| Diazotization | 4-Aminoindan | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Variable | Azo compounds, Phenolic byproducts, Indene |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 4-Hydroxy-1-indanone
This protocol is adapted from established literature procedures.
Materials:
-
4-Hydroxy-1-indanone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Zinc iodide (ZnI₂)
-
1,2-Dichloroethane (DCE)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxy-1-indanone (1.0 eq) in 1,2-dichloroethane, add zinc iodide (3.0 eq).
-
To this mixture, add sodium cyanoborohydride (3.0 eq) in portions.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of silica gel.
-
Wash the silica gel pad with 1,2-dichloroethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and filter to remove any precipitated salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
stability and proper storage conditions for 4-Indanol
Technical Support Center: 4-Indanol
This technical support guide provides essential information on the stability and proper storage of this compound to ensure its integrity throughout experimental procedures. The following frequently asked questions (FAQs) and troubleshooting guide address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly sealed and protected from light. While some suppliers ship the product at room temperature, long-term storage in a refrigerator at 2-8°C is advisable to minimize potential degradation.[3][4][5]
Q2: How stable is this compound at room temperature?
While this compound is considered relatively stable, prolonged storage at room temperature, especially under exposure to light and air, may lead to gradual degradation. For short-term use, storing at room temperature is generally acceptable.[6] However, for long-term storage, refrigeration is the recommended practice to ensure the highest purity and stability.
Q3: Is this compound sensitive to light?
Yes, like many phenolic compounds, this compound can be sensitive to light. Photodegradation can occur upon prolonged exposure to UV or ambient light. Therefore, it is crucial to store this compound in an opaque or amber-colored container to protect it from light.
Q4: What are the signs of this compound degradation?
Degradation of this compound may be indicated by a change in its physical appearance, such as a discoloration from its typical white to light-brown powder or crystals.[3][7] Any noticeable change in color or the formation of clumps may suggest degradation or moisture absorption. For quantitative assessment, analytical techniques such as HPLC or GC-MS can be employed to check for the presence of impurities or a decrease in the main compound's peak area.
Q5: What materials are incompatible with this compound?
This compound should be stored away from strong oxidizing agents, as they can react with the hydroxyl group of the indanol, leading to degradation.[2] It is also good practice to avoid contact with strong bases and acids unless required for a specific experimental protocol.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh stock solutions for each experiment. - Store stock solutions at 2-8°C and protect from light. - Perform a purity check of the this compound solid using an appropriate analytical method (e.g., HPLC, NMR) before preparing solutions. |
| Discoloration of this compound powder | Exposure to air (oxidation) or light. | - Discard the discolored product if purity is critical. - Ensure the container is tightly sealed and flushed with an inert gas like nitrogen or argon before sealing. - Store in a dark or amber vial in a desiccator. |
| Poor solubility | Potential degradation or presence of impurities. | - Confirm the solvent is appropriate for this compound. - Gently warm the solution or use sonication to aid dissolution. - If solubility issues persist, the purity of the compound should be assessed. |
| Appearance of new peaks in chromatogram | Degradation of this compound during sample preparation or analysis. | - Minimize the time between sample preparation and analysis. - Keep samples in an autosampler cooled to 4°C. - Use a mobile phase with a slightly acidic pH to improve the stability of phenolic compounds during HPLC analysis. |
Stability and Storage Data Summary
| Parameter | Condition | General Stability Trend for Phenolic Compounds | Recommendation for this compound |
| Temperature | 2-8°C (Refrigerated) | High stability, minimal degradation. | Recommended for long-term storage. |
| Room Temperature (~25°C) | Moderate stability, slow degradation over time. | Suitable for short-term storage and in-use periods. | |
| Elevated Temperature (>40°C) | Increased rate of degradation. | Avoid exposure to high temperatures. | |
| Light | Dark/Amber Vial | High stability. | Store in a light-protected container. |
| Ambient Light | Gradual degradation. | Minimize exposure during handling. | |
| UV Light | Accelerated degradation. | Avoid direct exposure to UV light sources. | |
| Atmosphere | Inert Gas (Nitrogen, Argon) | High stability, prevents oxidation. | Recommended for long-term storage of the solid. |
| Air | Susceptible to oxidation over time. | Minimize exposure to air. | |
| pH (in solution) | Acidic (pH 3-5) | Generally stable. | Use slightly acidic buffers for solutions when possible. |
| Neutral to Alkaline (pH >7) | Less stable, prone to oxidation. | Prepare fresh alkaline solutions and use them promptly. |
Factors Affecting this compound Stability
The stability of this compound is influenced by several environmental factors. The following diagram illustrates the key relationships that can lead to its degradation.
Caption: Logical diagram of factors influencing this compound degradation.
Experimental Protocol: Stability Assessment of this compound via HPLC
This protocol provides a general method for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound over time when exposed to different temperature, light, and pH conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a UV detector and a C18 column
3. Experimental Workflow:
Caption: Experimental workflow for this compound stability testing.
4. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Temperature: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light: Expose one set of vials to ambient light and another to a UV light source, while keeping a control set in the dark.
-
pH: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 7, and 9) and store them at a constant temperature.
-
-
Time Points: At specified time intervals (e.g., 0, 8, 24, 48, and 72 hours), take an aliquot from each sample.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for phenolic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Record the peak area of this compound at each time point for each condition.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics under each condition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips [mdpi.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. env.go.jp [env.go.jp]
troubleshooting guide for 4-Indanol synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Indanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of 4-indanone. This transformation is typically achieved through two primary routes:
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Chemical Reduction: Utilizing hydride-donating reagents, with sodium borohydride (NaBH₄) being the most common choice due to its selectivity and mild reaction conditions.[1][2][3]
-
Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or platinum-based catalysts.[4][5]
Q2: What is a typical yield for the reduction of 4-indanone to this compound?
A2: The yield of this compound can vary significantly depending on the chosen method, reagents, and reaction conditions. Below is a summary of reported yields for different synthetic approaches.
| Synthesis Method | Reagent/Catalyst | Solvent | Reported Yield (%) | Purity (%) | Reference |
| Chemical Reduction | NaCNBH₃ / Zinc Iodide | Ethylene Chloride | 66 | >98 (after chromatography) | [6] |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Ethanol | Typically high | >95 (after purification) | [1][2] |
| Catalytic Hydrogenation | Raney Nickel | Ethanol | High | High | [4][5] |
| Catalytic Hydrogenation | Pt/SiO₂ | Cyclohexane | ~71 | High | [7][8] |
Q3: How can I monitor the progress of the 4-indanone reduction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (4-indanone) and a pure sample of this compound (if available). The disappearance of the 4-indanone spot and the appearance of the this compound spot indicate the progression of the reaction. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q4: What are the key safety precautions to consider during this compound synthesis?
A4: Standard laboratory safety practices should always be followed. Specific precautions include:
-
Sodium Borohydride: Reacts with water and acidic solutions to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture and acids.[1]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use an inert atmosphere (e.g., nitrogen or argon) to purge the reaction system before introducing hydrogen. Raney Nickel can be pyrophoric and should be handled with care.[9][10]
-
Solvents: Many organic solvents used in the synthesis and purification are flammable and may be toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For NaBH₄ reductions, an excess is often employed to ensure complete conversion.[2]
-
Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh batch of the reagent.
-
Low Reaction Temperature: While some reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature.
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst can be poisoned by impurities in the starting material or solvent, or by the formation of byproducts.[6][11][12][13] Ensure high-purity starting materials and solvents. If deactivation is suspected, the catalyst may need to be filtered and replaced.
-
-
Product Loss During Workup:
-
Incomplete Extraction: this compound has some solubility in water. Ensure thorough extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a saturated brine solution or by filtration through a pad of celite.
-
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Purification Strategies:
-
Unreacted 4-Indanone:
-
Detection: Can be detected by TLC, GC-MS, or ¹H NMR spectroscopy.[14][15][16][17][18]
-
Removal:
-
Column Chromatography: This is a very effective method for separating this compound from the more polar 4-indanone. A silica gel column with a solvent system such as hexane/ethyl acetate is commonly used.[19][20]
-
Recrystallization: If the amount of unreacted starting material is small, recrystallization can be effective. Suitable solvents for recrystallization of this compound include mixtures of hexane and ethyl acetate or toluene.[21][22][23][24]
-
-
-
Side-Reaction Products:
-
Over-reduction: In catalytic hydrogenation, the aromatic ring of 4-indanone can be reduced under harsh conditions (high pressure, high temperature, or highly active catalyst), leading to the formation of tetralin derivatives. Use milder conditions and a selective catalyst to avoid this.
-
Formation of Borate Esters (with NaBH₄): During the workup of NaBH₄ reductions, borate esters can form. These are typically hydrolyzed by treatment with a dilute acid.
-
Experimental Protocols
Protocol 1: Reduction of 4-Indanone using Sodium Borohydride
-
Dissolve 4-indanone in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of NaBH₄ (e.g., 1.5-2 equivalents) is typically used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the evolution of hydrogen gas ceases.
-
Remove the solvent under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation of 4-Indanone using Raney Nickel
-
Charge a hydrogenation vessel with 4-indanone and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Raney Nickel slurry under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Hydrogenation of 1‐Indanone to 1‐Indanol near Room Temperature Catalyzed by Immobilized Pt‐Nanoparticles on SBA‐15 | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins | MDPI [mdpi.com]
- 14. gcms.cz [gcms.cz]
- 15. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asbcnet.org [asbcnet.org]
- 17. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
how to avoid the formation of impurities in 4-Indanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during the synthesis of 4-Indanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common methods of catalytic hydrogenation and sodium borohydride reduction of 4-hydroxy-1-indanone.
Issue 1: Presence of Over-reduction and Hydrogenolysis Impurities in Catalytic Hydrogenation
Symptoms:
-
GC-MS or LC-MS analysis of the crude product shows peaks corresponding to molecular weights higher than this compound (aromatic ring reduction) or the molecular weight of indan (hydrogenolysis).
-
¹H NMR spectrum shows a loss of aromatic protons and/or the appearance of additional aliphatic signals.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Highly Active Catalyst | Platinum (Pt) and Cobalt (Co) catalysts can be too active, leading to over-reduction of the aromatic ring and hydrogenolysis of the hydroxyl group. Solution: Utilize a more selective catalyst such as copper-on-silica (Cu/SiO₂), which has demonstrated high selectivity for the carbonyl group reduction.[1] |
| Harsh Reaction Conditions | High hydrogen pressure and elevated temperatures can promote side reactions. Solution: Optimize the reaction conditions. For Cu/SiO₂ catalysts, a temperature of around 363 K and a hydrogen pressure of 10 bar have been shown to be effective for the selective hydrogenation of the analogous 1-indanone.[1] |
| Prolonged Reaction Time | Leaving the reaction to run for an extended period after the starting material has been consumed can lead to the formation of byproducts. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TCM) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed. |
Comparative Catalyst Performance for 1-Indanone Hydrogenation (Analogous Reaction)
| Catalyst | Conversion of 1-Indanone (%) | Selectivity for 1-Indanol (%) | Key Byproducts |
| Pt/SiO₂ | High | Moderate | Aromatic ring hydrogenation products |
| Co/SiO₂ | High | Low | Hydrogenolysis products (Indan) |
| Cu/SiO₂ | 99.5 | 97.1 | Minimal byproducts reported |
Data from a study on the liquid-phase hydrogenation of 1-indanone, a close structural analog of 4-hydroxy-1-indanone.[1]
Issue 2: Incomplete Conversion and Presence of Starting Material (4-Hydroxy-1-indanone) in Sodium Borohydride Reduction
Symptoms:
-
TLC analysis of the crude product shows a persistent spot corresponding to the starting material.
-
The final product yield is low.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Stoichiometric amounts of sodium borohydride (NaBH₄) may not be sufficient to drive the reaction to completion, especially if some of the reagent decomposes. Solution: Use a molar excess of NaBH₄. A 1.5 to 2.0 molar equivalent of NaBH₄ relative to the 4-hydroxy-1-indanone is often optimal for achieving high conversion. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a practical timeframe. Solution: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and monitor its progress. |
| Decomposition of NaBH₄ | Sodium borohydride can react with protic solvents like methanol and ethanol, especially in the presence of acidic impurities. Solution: Use a high-purity solvent and consider adding the NaBH₄ portion-wise to the cooled reaction mixture to control the initial exotherm and minimize decomposition. Running the reaction at 0 °C can also help to reduce the rate of decomposition. |
Issue 3: Formation of Indene-Related Impurities
Symptoms:
-
A faint yellow or brown coloration of the final product.
-
GC-MS analysis reveals the presence of compounds with a molecular weight of 116 (indene) or related dehydration products.
-
The ¹H NMR spectrum may show vinylic proton signals.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic Workup or Purification Conditions | This compound is susceptible to dehydration to form indene derivatives under acidic conditions. Solution: During the workup, quench the reaction with a neutral or slightly basic solution (e.g., saturated ammonium chloride or sodium bicarbonate solution). Avoid using strong acids. For purification by column chromatography, use a neutral solvent system and silica gel that has not been treated with acid. |
| High Temperatures during Distillation | If purifying by distillation, excessive temperatures can cause dehydration. Solution: Purify this compound using vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound via catalytic hydrogenation?
A1: The most common impurities are typically over-reduction products, where the aromatic ring is also hydrogenated, and hydrogenolysis products, where the hydroxyl group is cleaved to form indan. The formation of these impurities is highly dependent on the choice of catalyst and reaction conditions.
Q2: How can I avoid the formation of diol impurities?
A2: The primary route to this compound is the reduction of 4-hydroxy-1-indanone. The formation of other diols is not a commonly reported side reaction in this specific conversion. Ensuring complete conversion of the starting material will prevent the presence of the starting di-functional molecule in your final product.
Q3: What is the best solvent for the sodium borohydride reduction of 4-hydroxy-1-indanone?
A3: Protic solvents such as methanol or ethanol are commonly used for sodium borohydride reductions. They are effective at dissolving the starting material and the reducing agent. However, to minimize the decomposition of NaBH₄, it is advisable to use a high-purity solvent and perform the reaction at a controlled temperature (e.g., 0 °C).
Q4: How do I remove unreacted 4-hydroxy-1-indanone from my final product?
A4: If your reaction did not go to completion, the unreacted 4-hydroxy-1-indanone can be removed by column chromatography on silica gel. The polarity difference between the more polar di-functional starting material and the less polar this compound product allows for good separation.
Q5: Can I use Lithium Aluminum Hydride (LAH) for the reduction?
A5: While LAH is a powerful reducing agent that would readily reduce the ketone, it is less selective than NaBH₄. Given the presence of the hydroxyl group on the starting material, LAH would also react with it. NaBH₄ is generally the preferred reagent for this transformation due to its milder nature and higher selectivity for the ketone.
Experimental Protocols
High-Purity Synthesis of this compound via Sodium Borohydride Reduction
This protocol is designed to minimize the presence of unreacted starting material and dehydration byproducts.
Materials:
-
4-Hydroxy-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-hydroxy-1-indanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed. If the reaction is slow, allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
References
Technical Support Center: Enhancing Enantioselectivity in Indanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the enantioselectivity of reactions involving indanols and related structures.
Frequently Asked questions (FAQs)
Q1: My asymmetric hydrogenation of an indanone/indenone is resulting in low enantiomeric excess (e.e.). What are the first steps to troubleshoot this issue?
Low enantioselectivity in asymmetric hydrogenation is a common issue that can often be resolved by systematically evaluating several reaction parameters. Asymmetric hydrogenation is a powerful method for producing optically enriched compounds, but it often requires screening multiple variables to achieve high chemo-, regio-, and enantioselectivity.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can inhibit or poison the catalyst.
-
Oxidation: Chiral phosphine ligands, which are commonly used, can be sensitive to air.[2] Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store ligands and catalysts under appropriate conditions (e.g., in a desiccator or glovebox) to prevent degradation.
-
-
Reaction Conditions Optimization:
-
Solvent: The solvent can significantly influence the catalyst's activity and the stereochemical outcome. A screening of different solvents (e.g., MeOH, DCM, Toluene, THF) is highly recommended.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant. However, this may also decrease the reaction rate.
-
Hydrogen Pressure: The optimal hydrogen pressure can be substrate and catalyst-dependent. While some systems work well at atmospheric pressure, others may require higher pressures to achieve good conversion and selectivity.[3]
-
-
Substrate Quality:
-
Ensure the indanone or indenone starting material is pure. Certain functional groups or impurities can interfere with the catalyst, leading to poor results.
-
A logical workflow for troubleshooting this issue is presented below.
Q2: How do I select an appropriate chiral ligand for my reaction? The options are overwhelming.
Ligand choice is crucial for achieving high enantioselectivity and is highly dependent on the substrate and the specific reaction type. While there is no universal ligand, some general principles can guide your selection. The development and availability of commercial chiral ligands have provided many opportunities to synthesize indane-type molecules in an enantioenriched form.[4]
Ligand Selection Strategy:
-
Reaction Type: Different ligand classes excel in different transformations. For example, BINAP and its derivatives are highly effective for the asymmetric hydrogenation of ketones, while BOX and PyBOX ligands are widely used in various asymmetric catalytic reactions.[2][5]
-
Substrate Structure: The steric and electronic properties of your substrate must be compatible with the chiral pocket of the catalyst. Sometimes, a more sterically hindered ligand is needed to enhance catalyst-substrate interactions and improve selectivity.[6]
-
Literature Precedent: Search for similar transformations in the literature. A ligand that was successful for a structurally related substrate is an excellent starting point.
-
Empirical Screening: Ultimately, the optimal ligand is often found through empirical screening. High-throughput screening techniques can accelerate this process.[7]
The diagram below illustrates a simplified decision-making process for ligand selection.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
Technical Support Center: 4-Indanol Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Indanol production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound production?
A1: The most significant challenges include managing reaction temperature, ensuring adequate mixing, dealing with changes in reaction kinetics and impurity profiles, and adapting purification methods from laboratory to production scale.[1] Issues that are minor at the lab scale, such as slight temperature increases or small amounts of byproducts, can become major problems in larger reactors.[1]
Q2: Which synthesis route for this compound is most amenable to large-scale production?
A2: The reduction of 4-hydroxy-1-indanone is a commonly cited and practical route for producing this compound.[2] While various reducing agents can be used, the selection for scale-up will depend on factors like cost, safety, waste disposal, and ease of handling at an industrial scale.
Q3: How does the choice of solvent impact the scale-up process?
A3: Solvents that are effective at a lab scale, like ethers, may pose safety (peroxide formation) and environmental risks at a larger scale. The ideal solvent for industrial production should have a high boiling point, low toxicity, be easily recoverable, and not interfere with the reaction or product isolation.
Q4: What are the primary safety concerns during the scale-up of this compound synthesis?
A4: The primary safety concerns include managing the exothermic nature of the reduction reaction, which can lead to thermal runaway if not properly controlled.[1] Additionally, the handling of flammable solvents and potentially hazardous reagents requires strict safety protocols and appropriate engineering controls.
Troubleshooting Guide
Reaction Stage
Q: My reaction is showing a lower yield at a larger scale compared to the lab-scale experiment. What could be the cause?
A: Several factors could contribute to a lower yield during scale-up:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Temperature Control: An exothermic reaction that was easily managed in a small flask can overwhelm the cooling capacity of a large reactor, leading to decomposition of reactants or products.[1]
-
Reagent Addition Rate: Adding reagents too quickly can cause a rapid temperature increase and the formation of byproducts.
-
Longer Reaction Times: Larger volumes may require longer heating and cooling times, potentially leading to the degradation of sensitive compounds.
Solution:
-
Optimize Mixing: Ensure the stirrer design and speed are appropriate for the reactor size and geometry.
-
Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. Consider a semi-batch process where one reactant is added slowly to control the reaction rate and heat generation.
-
Control Reagent Addition: Add reagents portion-wise or via a syringe pump over a longer period to maintain the optimal reaction temperature.
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC, GC) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
Q: I am observing new, unidentified impurities in my scaled-up batch. What is the likely source?
A: The appearance of new impurities at a larger scale can be attributed to:
-
Extended Reaction Times or Higher Temperatures: As mentioned, these can lead to degradation pathways not observed at the lab scale.
-
Raw Material Quality: The purity of starting materials can vary between batches, and impurities present in larger quantities of raw materials can be carried through the synthesis.
-
Air/Moisture Sensitivity: Reactions that are sensitive to air or moisture may be more exposed to these elements during a longer setup and reaction time at a larger scale.
Solution:
-
Characterize Impurities: Use techniques like LC-MS to identify the structure of the new impurities, which can provide clues about their formation.[3]
-
Re-evaluate Reaction Conditions: Optimize temperature and reaction time to minimize the formation of these byproducts.
-
Qualify Raw Materials: Ensure the purity of starting materials is consistent and meets the requirements for the scaled-up process.
-
Inert Atmosphere: If the reaction is sensitive, ensure a robust inert atmosphere (e.g., with nitrogen or argon) is maintained throughout the process.
Work-up and Purification Stage
Q: My previous purification method using column chromatography is not practical for the larger quantity of this compound. What are the alternatives?
A: Column chromatography is often not economically or practically feasible for large-scale purification.[4] Consider the following alternatives:
-
Crystallization: This is one of the most effective and economical methods for purifying large quantities of solid compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Distillation: If this compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties. A well-designed extraction process can significantly improve the purity of the crude product before final purification.
Q: During crystallization, I am getting poor recovery of this compound.
A: Poor recovery during crystallization can be due to:
-
Sub-optimal Solvent System: The chosen solvent may be too good, keeping the product dissolved even at low temperatures.
-
Precipitation of Impurities: If impurities are present in high concentrations, they may co-precipitate with the product.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small crystals that are difficult to filter and may trap impurities.
Solution:
-
Screen for Optimal Solvents: Test various single and mixed solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Pre-purification: Use a preliminary purification step like an extraction or filtration to remove major impurities before crystallization.
-
Controlled Cooling: Allow the solution to cool slowly to form larger, purer crystals. Seeding with a small amount of pure product can also promote crystallization.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (4-hydroxy-1-indanone) | 10 g | 1 kg | 50 kg |
| Reducing Agent (e.g., NaBH₄) | 1.5 eq | 1.5 - 1.7 eq | 1.6 - 2.0 eq |
| Solvent Volume | 100 mL | 8 L | 400 L |
| Reaction Temperature | 0 - 25 °C | 0 - 15 °C (stricter control) | 5 - 10 °C (chiller unit) |
| Addition Time of Reagent | 10 min | 1-2 hours | 4-6 hours |
| Typical Reaction Time | 2 hours | 4-6 hours | 8-12 hours |
| Typical Yield | 85-90% | 75-85% | 70-80% |
| Purification Method | Column Chromatography | Crystallization | Multi-stage Crystallization |
Note: This data is illustrative and will vary depending on the specific reducing agent and reaction conditions used.
Table 2: Common Impurities in this compound Synthesis and Their Control
| Impurity | Potential Source | Recommended Analytical Method | Mitigation Strategy |
| Unreacted 4-hydroxy-1-indanone | Incomplete reaction | HPLC, GC, TLC | Increase reaction time, optimize temperature, or increase the equivalents of the reducing agent. |
| Over-reduction products (e.g., indane) | Harsh reaction conditions, excess reducing agent | GC-MS | Use a milder reducing agent, control the reaction temperature carefully, and limit the equivalents of the reducing agent. |
| Solvent Adducts | Reaction of intermediates with the solvent | LC-MS, NMR | Choose a more inert solvent for the reaction. |
| Byproducts from side reactions | High reaction temperatures, poor mixing | LC-MS, GC-MS | Optimize reaction conditions (temperature, concentration) and improve mixing efficiency.[1] |
Experimental Protocols
Protocol: Scale-up Synthesis of this compound via Reduction of 4-hydroxy-1-indanone
This protocol provides a general methodology for the reduction of 4-hydroxy-1-indanone to this compound, with considerations for scaling up the process.
1. Reactor Setup and Inerting:
-
Select a glass-lined or stainless steel reactor of appropriate volume, equipped with an overhead stirrer, a temperature probe, a condenser, and an inlet for reagent addition.
-
Ensure the reactor is clean and dry.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
2. Charging of Reactants:
-
Charge the reactor with 4-hydroxy-1-indanone (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or THF), ensuring the stirrer provides adequate agitation to form a slurry or solution.
-
Cool the mixture to the desired starting temperature (e.g., 0-5 °C) using a cooling bath or reactor jacket.
3. Controlled Addition of Reducing Agent:
-
Prepare a solution or slurry of the reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) in a suitable solvent.
-
Add the reducing agent solution to the reactor dropwise or in small portions over a period of 2-6 hours, depending on the scale.
-
Monitor the internal temperature closely during the addition. The addition rate should be controlled to maintain the temperature within the desired range (e.g., not exceeding 15 °C).
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the specified temperature.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by TLC, HPLC, or GC to determine the consumption of the starting material.
5. Reaction Quench:
-
Once the reaction is complete, quench the excess reducing agent by the slow, controlled addition of a quenching agent (e.g., acetone, followed by dilute acetic acid or ammonium chloride solution).
-
Be cautious during the quench, as it can be exothermic and may generate gas. Ensure adequate venting.
6. Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the residue.
-
Separate the organic layer. Wash the organic layer with brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
7. Purification:
-
For large-scale purification, dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene, heptane, or a mixture).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the scale-up of this compound production.
Caption: Troubleshooting decision tree for low yield in this compound scale-up.
Caption: Relationships between process parameters and product quality.
References
Technical Support Center: Aqueous Workup of 4-Indanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the aqueous workup of 4-Indanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the aqueous workup of this compound?
A1: The most frequently encountered problems include emulsion formation, poor recovery of this compound from the organic layer, and the presence of impurities in the final product. These issues often stem from the solubility characteristics of this compound and potential side reactions under certain pH conditions.
Q2: I'm experiencing significant emulsion at the interface of my aqueous and organic layers. What can I do to resolve this?
A2: Emulsion formation is a common challenge. Here are several techniques to break an emulsion:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of a stable emulsion.
-
Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Solvent Addition: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.
Q3: My yield of this compound is consistently low after the aqueous workup. What could be the cause?
A3: Low yield can be attributed to several factors:
-
Incomplete Extraction: this compound has some water solubility. Ensure you are performing multiple extractions (at least 3) with the organic solvent to maximize recovery.
-
Incorrect pH: As a weakly acidic compound (pKa ≈ 10.32), this compound can be deprotonated and become more water-soluble under strongly basic conditions.[1] Avoid using strong bases for washing if possible. If a basic wash is necessary, use a weak base like sodium bicarbonate and keep the contact time brief.
-
Emulsion Formation: As mentioned in Q2, if a significant emulsion forms, your product may be trapped within it, leading to lower recovery in the organic phase.
Q4: What are the potential side reactions or degradation products of this compound I should be aware of during workup?
A4: While this compound is relatively stable, harsh acidic or basic conditions can potentially lead to side reactions:
-
Acidic Conditions: Strong acids could potentially catalyze dehydration to form indene derivatives, especially if heated.
-
Basic Conditions: While less likely to cause degradation, strong bases can deprotonate the hydroxyl group, making the compound more susceptible to oxidation if air is present.
-
Starting Material Impurities: The most common impurities often originate from the synthesis of this compound itself. For instance, if prepared by the reduction of 4-hydroxy-1-indanone, incomplete reduction can leave residual starting material.
Q5: What is the best way to remove unreacted 4-hydroxy-1-indanone from my this compound product?
A5: Purification can be achieved through a few methods:
-
Column Chromatography: This is a very effective method for separating this compound from the more polar 4-hydroxy-1-indanone. A silica gel column with a solvent system like hexane/ethyl acetate is commonly used.
-
Recrystallization: This can be an effective purification technique. The choice of solvent is critical and should be determined experimentally. A solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal.
Troubleshooting Guides
Table 1: Troubleshooting Emulsion Formation
| Observation | Potential Cause | Recommended Solution |
| A thick, stable layer forms between the aqueous and organic phases. | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking. |
| Emulsion persists even with gentle mixing. | Presence of fine particulate matter or surfactants. | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix. Consider filtering the mixture through Celite® or glass wool. |
| Emulsion is particularly problematic with chlorinated solvents. | High interfacial tension between the layers. | Add a small amount of a different organic solvent (e.g., diethyl ether) to alter the properties of the organic phase. |
Table 2: Troubleshooting Low Product Yield
| Observation | Potential Cause | Recommended Solution |
| The recovered mass of this compound is significantly lower than expected. | Incomplete extraction from the aqueous phase due to the partial water solubility of this compound. | Increase the number of extractions with the organic solvent (e.g., from 2 to 3-4 extractions). |
| Yield decreases after a basic wash. | Loss of this compound to the aqueous phase due to deprotonation. | Use a milder base (e.g., saturated sodium bicarbonate solution) instead of strong bases like sodium hydroxide. Minimize the contact time between the organic and basic aqueous layers. |
| A significant amount of product remains in the emulsion layer. | Emulsion trapping the product. | Refer to the troubleshooting guide for emulsion formation (Table 1) to break the emulsion and recover the product. |
Table 3: Troubleshooting Product Purity Issues
| Observation | Potential Cause | Recommended Solution |
| The final product is an oil or has a lower-than-expected melting point. | Presence of unreacted starting materials (e.g., 4-hydroxy-1-indanone) or side products. | Purify the crude product using column chromatography on silica gel. Alternatively, attempt recrystallization from a suitable solvent system. |
| Discoloration of the final product. | Presence of colored impurities from the reaction or degradation. | Treat the organic solution with activated charcoal before drying and solvent removal. Note that this may lead to some product loss. |
Experimental Protocols
Standard Aqueous Workup Protocol for this compound
This protocol assumes the reaction mixture is in an organic solvent that is immiscible with water.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride to quench any reactive reagents.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is less dense than water (e.g., ethyl acetate, diethyl ether), the organic layer will be on top. If it is denser (e.g., dichloromethane), it will be the bottom layer.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts). Use with caution and vent the separatory funnel frequently as CO2 gas may be generated.
-
Saturated aqueous sodium chloride (brine) solution (to help break any emulsions and remove excess water).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Further purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for aqueous workup of this compound.
Caption: Potential chemical transformations of this compound during workup.
References
preventing the retro-Henry reaction in syntheses with indanol derivatives
Troubleshooting Guide: Preventing the Retro-Henry Reaction
This guide addresses common issues related to the retro-Henry (nitroaldol) reaction, a frequent side reaction in syntheses involving indanol derivatives that can significantly lower product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Henry reaction and why is it a problem in my synthesis of nitro-indanol derivatives?
A1: The Henry (or nitroaldol) reaction is a crucial carbon-carbon bond-forming reaction that joins a nitroalkane with a carbonyl compound (like an indanone derivative) using a base to create a β-nitro alcohol.[1][2][3] The retro-Henry reaction is the reverse of this process, where the desired β-nitro alcohol product decomposes back into the starting materials.[1][4] This reversion is a major issue because it directly reduces the yield and purity of your target molecule.[1] All steps of the Henry reaction are reversible, making it susceptible to shifting back to the reactants under unfavorable conditions.[2][3]
Q2: My reaction is turning dark, and my yield is very low. What are the primary causes of the retro-Henry reaction?
A2: The two main factors that promote the retro-Henry reaction are the presence of a base and elevated temperatures.[1]
-
Base: The reaction is base-catalyzed.[1][5] The continued presence of a base after the initial reaction can facilitate the cleavage of the newly formed carbon-carbon bond.[1] Stronger bases and higher concentrations of the base increase the rate of this undesired reverse reaction.[1][6]
-
Temperature: Higher reaction or workup temperatures provide the energy to overcome the activation barrier for the reverse reaction, shifting the equilibrium away from your desired product.[1][6]
Another potential issue is the dehydration of the desired β-nitro alcohol to form a nitroalkene, which can also be promoted by certain bases and conditions.[1][2]
Troubleshooting Common Scenarios
Q3: I suspect the retro-Henry reaction is occurring. How can I modify my experimental conditions to prevent it?
A3: To minimize the retro-Henry reaction, you must carefully control your reaction parameters. The key strategies involve optimizing the base, temperature, and reaction time.[1]
-
Choice of Base: Use the mildest effective base possible and use it in catalytic amounts rather than stoichiometric or excess amounts.[1] The type of base can significantly influence the outcome; for example, bulky amines or certain inorganic bases may be preferable.[5]
-
Temperature Control: Maintain a low reaction temperature. Running the reaction at or below room temperature (e.g., 0 °C) can significantly suppress the retro-Henry pathway, which has a higher activation energy than the forward reaction.[1]
-
Reaction Time: Monitor the reaction's progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions, which can lead to degradation.[1]
-
Inhibitors: The addition of certain inorganic salts, such as KI, has been shown to inhibit the retro-nitroaldol reaction and improve selectivity in some cases.[7]
Q4: My product seems to be decomposing during workup or purification. What steps can I take to improve stability?
A4: Product degradation during workup and purification is a common problem, often caused by residual base.
-
Acidic Quench: Ensure you use a sufficient amount of a weak acid (e.g., saturated ammonium chloride solution) to completely neutralize the base catalyst at the end of the reaction.
-
Thorough Washing: Wash the combined organic layers thoroughly with brine to remove any residual salts or base.[1]
-
Purification Considerations: If using column chromatography, be aware that standard silica gel can be slightly acidic and may not be the issue. However, if you suspect residual base is the problem, you can consider neutralizing the silica gel with a small amount of a weak acid before use.[1] Always concentrate the product under reduced pressure at a low temperature.
Data & Parameters
The following table summarizes the influence of key reaction parameters on the Henry reaction, with a focus on minimizing the retro-Henry pathway.
| Parameter | Recommended for Product Formation | Promotes Retro-Henry Reaction | Rationale |
| Temperature | Low (e.g., 0 °C to Room Temp)[1] | High[1][6] | The retro-Henry reaction has a higher activation energy.[1] |
| Base Concentration | Catalytic amount[1][8] | Stoichiometric or excess[1] | Higher base concentration increases the rate of the reverse reaction.[1] |
| Base Strength | Mildest effective base (e.g., TEA, DIPEA) | Strong bases (e.g., DBU, alkoxides)[1][6] | Strong bases readily facilitate the C-C bond cleavage.[1] |
| Reaction Time | Monitor until SM is consumed[1] | Prolonged exposure to base[1] | Minimizes time for the product to revert to starting materials. |
| Workup | Prompt and thorough acidic quench[1] | Insufficient neutralization | Residual base continues to catalyze the reverse reaction.[1] |
Experimental Protocols
General Protocol for Minimizing Retro-Henry Reaction in the Synthesis of 2-Nitro-1-Indanol Derivatives
This protocol provides a general guideline. Specific amounts and conditions should be optimized for the particular indanone and nitroalkane substrates being used.
1. Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indanone derivative (1.0 eq).
-
Add a suitable solvent (e.g., THF, CH2Cl2, or toluene).[1]
-
Add the nitroalkane (1.2 to 2.0 eq).[1]
-
Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.[1]
2. Reaction Execution:
-
Slowly add the base catalyst (e.g., triethylamine, 0.1-0.2 eq) to the cooled mixture.
-
Stir the reaction at the low temperature, monitoring its progress by TLC or HPLC every 30-60 minutes.
3. Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at low temperature.[1]
-
Purify the crude product by flash column chromatography.
Visual Guides
Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.
Caption: Reaction scheme showing the desired Henry reaction and the competing retro-Henry pathway.
Caption: A troubleshooting workflow for diagnosing and solving issues with the retro-Henry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. Kinetic and mechanism study of the spontaneous, solvent- and base-catalyzed degradation of the precursor of the β-nitro alcohol metaraminol by combining HPLC/electronic circular dichroism/theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 8. Henry Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 4-Indanol and 5-Indanol for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical for targeted therapeutic design. This guide provides a comprehensive comparison of the physicochemical and biological properties of 4-Indanol and 5-Indanol, supported by available experimental data and detailed methodologies.
Indanol and its derivatives represent a class of compounds with significant pharmacological interest, exhibiting a range of biological activities. The position of the hydroxyl group on the indan scaffold, as seen in this compound and 5-Indanol, can profoundly influence their physical, chemical, and biological profiles. This guide aims to delineate these differences to inform research and development efforts.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound and 5-Indanol is presented below, highlighting the differences in their fundamental properties.
| Property | This compound | 5-Indanol |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol [1] | 134.18 g/mol [2] |
| Melting Point | 47-51 °C[1] | 51-53 °C[3] |
| Boiling Point | 245 °C[1] | 255 °C[2] |
| pKa | 10.32 (at 25 °C)[1] | 10.37 (Predicted)[3] |
| Solubility | Data not available | 6.3 g/L[3] |
| Biological Activity | Derivatives exhibit hypotensive, anti-inflammatory, and CNS depressant activities.[4] | Weak inhibitory activity against human melanoma tyrosinase.[3] A derivative, Sodium Indanylcarbenicillin, is a β-lactam antibiotic and has been shown to affect blood pressure.[5][6] |
| Quantitative Biological Data | Specific IC50 or other quantitative values for the parent compound are not readily available in the reviewed literature. | Specific IC50 value for tyrosinase inhibition is not readily available; described as "weak."[3] |
Biological Activities in Detail
While quantitative biological data for the parent indanol compounds is limited in publicly accessible literature, studies on their derivatives provide insights into their potential therapeutic applications.
This compound Derivatives: Research has indicated that benzylated derivatives of this compound possess a range of pharmacological effects, including hypotensive (blood pressure lowering), anti-inflammatory, and central nervous system (CNS) depressant activities.[4] These findings suggest that the this compound scaffold may serve as a valuable starting point for the development of novel therapeutics in these areas.
5-Indanol and its Derivatives: 5-Indanol itself has been identified as a weak inhibitor of human melanoma tyrosinase, an enzyme involved in melanin synthesis.[3] This suggests potential, albeit modest, applications in dermatology or in the study of pigmentation. Furthermore, 5-Indanol is a key reagent in the synthesis of Sodium Indanylcarbenicillin.[3] This derivative functions as a β-lactam antibiotic, inhibiting bacterial cell wall synthesis.[6] Additionally, carbenicillin, the active component of this derivative, has been observed to decrease arterial pressure in animal models, suggesting a potential cardiovascular effect.[5]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and 5-Indanol, along with a representative protocol for assessing tyrosinase inhibitory activity, are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved from 4-hydroxy-1-indanone.[1]
Materials:
-
4-hydroxy-1-indanone
-
Sodium cyanoborohydride (NaCNBH₃)
-
Zinc iodide (ZnI₂)
-
Ethylene chloride
-
Silica gel
-
Dichloroethane
-
Ether
Procedure:
-
To a mixture of 4-hydroxy-1-indanone (5.0 g, 33.7 mmol) and zinc iodide (32.3 g, 101.1 mmol) in ethylene chloride (100 mL), add sodium cyanoborohydride (6.4 g, 101.1 mmol).[1]
-
Stir the reaction mixture under reflux for 2 hours.[1]
-
After the reaction is complete, filter the hot mixture through silica gel and elute with dichloroethane.[1]
-
Collect the filtrate and concentrate it under reduced pressure.[1]
-
Dissolve the residue in ether and filter to remove any white precipitate.[1]
-
Collect the filtrate again, concentrate it in a vacuum, and purify by fast column chromatography to yield 2,3-dihydro-1H-4-indanol.[1]
Synthesis of 5-Indanol
A multi-step synthesis of 5-Indanol can be carried out starting from cinnamic acid.
Materials:
-
Cinnamic acid
-
Potassium hydroxide (KOH)
-
3% Palladium on activated carbon
-
Hydrazine hydrate (85%)
-
Polyphosphoric acid
-
Diethylene glycol
-
Concentrated sulfuric acid
-
Sodium acetate
-
Chloroform
-
Magnesium sulfate (MgSO₄)
Procedure: This is a multi-step synthesis involving the formation of several intermediates. A detailed, step-by-step protocol can be adapted from established chemical literature. The general workflow involves the reduction of cinnamic acid, cyclization to 1-indanone, reduction to indan, sulfonation, and finally, alkali fusion to yield 5-indanol.
Visualizing Synthesis and Assay Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of this compound and a typical tyrosinase inhibition assay.
References
- 1. This compound | 1641-41-4 [m.chemicalbook.com]
- 2. 5-Indanol | 1470-94-6 | FI42892 | Biosynth [biosynth.com]
- 3. 5-INDANOL price,buy 5-INDANOL - chemicalbook [chemicalbook.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis for 4-Indanol Structure Confirmation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a synthesized compound is a cornerstone of chemical and pharmaceutical research. For a molecule like 4-Indanol, a comprehensive spectroscopic analysis is essential to unambiguously determine its isomeric identity and purity. This guide provides a comparative overview of the key spectroscopic techniques used for the structural elucidation of this compound, with a direct comparison to its isomers, 1-Indanol and 2-Indanol. The supporting experimental data and detailed protocols furnished herein are intended to equip researchers with the necessary information to confidently verify their own findings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its common isomers, 1-Indanol and 2-Indanol. This comparative data is crucial for distinguishing between these closely related structures.
¹H NMR Data Comparison
Table 1: ¹H NMR Chemical Shift (δ) Values (ppm)
| Proton Assignment | This compound * | 1-Indanol | 2-Indanol |
| Aromatic-H | 7.02 (m, 1H) | 7.41-7.21 (m, 4H) | ~7.1-7.2 (m, 4H) |
| Aromatic-H | 6.80 (d, J=5.2 Hz, 1H) | ||
| Aromatic-H | 6.61 (m, 1H) | ||
| CH-OH | - | 5.23 (t, 1H) | ~4.5 (m, 1H) |
| CH₂ (benzylic) | 2.91 (m, 4H) | 3.05 (m, 1H), 2.82 (m, 1H) | 3.15 (dd, 2H), 2.85 (dd, 2H) |
| CH₂ | 2.05 (m, 2H) | 2.48 (m, 1H), 1.93 (m, 1H) | - |
| OH | Not specified | 1.86 (s, 1H) | Not specified |
*¹H NMR data for this compound is reported as: (400 MHz, CDCl₃): δ 7.02 (m, 1H), 6.80 (d, J = 5.2 Hz, 1H), 6.61 (m, 1H), 2.91 (m, 4H), 2.05 (m, 2H).
¹³C NMR Data Comparison
Table 2: ¹³C NMR Chemical Shift (δ) Values (ppm)
| Carbon Assignment | This compound | 1-Indanol [1] | 2-Indanol [2] |
| Aromatic C (quaternary) | Data not available | 145.0, 143.2 | ~141.0 (2C) |
| Aromatic CH | Data not available | 128.0, 126.5, 124.7, 124.3 | ~126.7 (2C), ~124.7 (2C) |
| CH-OH | Data not available | 76.0 | ~74.0 |
| CH₂ (benzylic) | Data not available | 35.6 | ~40.0 (2C) |
| CH₂ | Data not available | 29.7 | - |
Infrared (IR) Spectroscopy Data Comparison
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 1-Indanol [3][4] | 2-Indanol [5] |
| O-H stretch (alcohol) | Data not available | ~3300-3400 (broad) | ~3300-3400 (broad) |
| C-H stretch (aromatic) | Data not available | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | Data not available | ~2850-3000 | ~2850-3000 |
| C=C stretch (aromatic) | Data not available | ~1450-1600 | ~1450-1600 |
| C-O stretch (alcohol) | Data not available | ~1050-1250 | ~1050-1250 |
Mass Spectrometry Data Comparison
Table 4: Mass Spectrometry (MS) Key Fragments (m/z)
| Fragment | This compound | 1-Indanol [6][7] | 2-Indanol [8][9] |
| Molecular Ion [M]⁺ | Data not available | 134 | 134 |
| [M-H₂O]⁺ | Data not available | 116 | 116 |
| [M-C₂H₄]⁺ (from retro-Diels-Alder) | Data not available | 106 | 106 |
| Base Peak | Data not available | 115 | 105 |
Experimental Workflows and Protocols
The structural confirmation of this compound relies on a systematic application of various spectroscopic techniques. The general workflow is depicted below, followed by detailed experimental protocols for each major technique.
References
- 1. 1-INDANOL(6351-10-6) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Indanol(4254-29-9) 13C NMR [m.chemicalbook.com]
- 3. indanol [webbook.nist.gov]
- 4. 1-INDANOL(6351-10-6) IR Spectrum [chemicalbook.com]
- 5. 2-Indanol(4254-29-9) IR Spectrum [chemicalbook.com]
- 6. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Inden-1-ol, 2,3-dihydro- [webbook.nist.gov]
- 8. 2-Indanol(4254-29-9) MS spectrum [chemicalbook.com]
- 9. 2-Indanol [webbook.nist.gov]
A Comparative Analysis of the Biological Activities of 4-Indanol and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of isomeric compounds is paramount. This guide provides a detailed comparison of 4-Indanol and its structural isomers—1-Indanol, 2-Indanol, and 5-Indanol—supported by available data on their distinct biological effects.
The indanol scaffold, a bicyclic structure composed of a benzene ring fused to a five-membered ring bearing a hydroxyl group, is a common motif in medicinal chemistry. The position of the hydroxyl group on the indane structure gives rise to different isomers, each with potentially unique pharmacological profiles. While comprehensive comparative studies directly evaluating all isomers in parallel are limited, existing research provides insights into their individual biological activities, revealing a spectrum of effects from antiviral to enzyme inhibition.
Comparative Summary of Biological Activities
While direct, side-by-side quantitative comparisons are not extensively available in the current literature, the known biological activities of the indanol isomers can be summarized as follows:
| Isomer | Reported Biological Activity |
| 1-Indanol | Primarily utilized as a key intermediate in the synthesis of pharmaceuticals and as a chiral building block for asymmetric synthesis.[1][2][3] Its direct biological activity is not well-documented in publicly available research. |
| 2-Indanol | Exhibits anti-HIV activity. It has been shown to inhibit HIV replication in vitro at concentrations of 0.1 µM and 1 µM by targeting reverse transcriptase and inhibiting protein synthesis.[4] It is also reported to have activity against influenza viruses.[4] |
| This compound | Information on the specific biological activities of this compound is limited in publicly available scientific literature. It is primarily documented as a chemical intermediate. |
| 5-Indanol | Demonstrates weak inhibitory activity against human melanoma tyrosinase.[5] It also serves as a reagent in the synthesis of Sodium Indanylcarbenicillin, a β-lactam antibiotic that has been shown to reduce blood pressure.[5] |
Detailed Biological Activities
2-Indanol: Antiviral Properties
2-Indanol has been identified as an inhibitor of human immunodeficiency virus (HIV) replication.[4] Its mechanism of action is believed to involve the inhibition of two critical viral processes:
-
Reverse Transcription: 2-Indanol is thought to bind to the hydroxyl group of the viral RNA polymerase, preventing the formation of a hydrogen bond with the viral DNA template strand. This action effectively halts the conversion of viral RNA into DNA, a crucial step in the HIV life cycle.[4]
-
Protein Synthesis: The compound is also suggested to inhibit phosphorylation and dephosphorylation reactions within the host cell's ribosomal machinery, which are essential for the synthesis of new viral proteins.[4]
5-Indanol: Enzyme Inhibition and Pharmaceutical Precursor
5-Indanol has been investigated for its role as an enzyme inhibitor and as a precursor to bioactive molecules.
-
Tyrosinase Inhibition: It has been shown to be a weak inhibitor of human melanoma tyrosinase, an enzyme involved in melanin production.[5]
-
Precursor to an Antihypertensive Antibiotic: 5-Indanol is a key reagent in the preparation of Sodium Indanylcarbenicillin. This derivative is a β-lactam antibiotic that has also demonstrated blood pressure-lowering effects in mammals.[5]
Experimental Protocols
Detailed experimental protocols for the specific biological assays mentioned are not extensively described in the available literature for direct comparison. However, standard methodologies for these types of investigations are well-established.
General Protocol for In Vitro Antiviral Assay (e.g., Anti-HIV)
A common method to assess the antiviral activity of a compound like 2-Indanol is the cell-based HIV replication assay.
-
Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured in an appropriate medium.
-
Viral Infection: The cells are infected with a known titer of HIV.
-
Compound Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., 2-Indanol). A positive control (a known anti-HIV drug) and a negative control (vehicle) are included.
-
Incubation: The treated and control cells are incubated for a period of time (e.g., 4-5 days) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying the activity of viral enzymes like reverse transcriptase in the cell culture supernatant or by measuring the level of viral proteins (e.g., p24 antigen) using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.
General Protocol for Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)
The inhibitory effect of a compound like 5-Indanol on an enzyme such as tyrosinase can be determined using a spectrophotometric assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8) containing the enzyme (tyrosinase) and the substrate (e.g., L-DOPA).
-
Inhibitor Addition: The test compound (e.g., 5-Indanol) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 37°C) for a set period.
-
Measurement of Product Formation: The formation of the product (dopachrome in the case of L-DOPA) is measured spectrophotometrically at a specific wavelength (e.g., 475 nm).
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.
Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the signaling pathways directly modulated by this compound or its isomers. The antiviral mechanism of 2-Indanol points towards interference with cellular protein synthesis machinery, which is a complex process involving multiple signaling pathways. However, the precise pathways affected have not been elucidated.
To illustrate a general experimental workflow for screening and characterizing the biological activity of compounds like indanol isomers, the following diagram is provided.
References
Validating the Purity of Synthesized 4-Indanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the validation of a synthesized compound's purity is a non-negotiable cornerstone of reliable and reproducible research. The presence of even minor impurities can lead to ambiguous biological results, failed experiments, and compromised safety profiles in downstream applications. This guide provides an objective comparison of standard analytical techniques for validating the purity of synthesized 4-Indanol (CAS 1641-41-4), a key intermediate in various research and development pipelines. The performance of a synthesized batch is benchmarked against high-purity commercial standards, which typically offer a purity of 97% or greater.[1]
Potential Impurities in Synthesized this compound
The nature and quantity of impurities in a this compound sample are heavily dependent on the synthetic route. A common laboratory synthesis involves the reduction of 4-hydroxy-1-indanone.[2] Based on this and general principles of organic synthesis, potential impurities may include:
-
Unreacted Starting Material: Residual 4-hydroxy-1-indanone from an incomplete reduction reaction.
-
Regioisomers: While less common in this specific reduction, synthetic routes involving cyclization could introduce isomeric impurities.[3]
-
Residual Solvents: Solvents used during the reaction and purification, such as dichloroethane or ether, may remain in the final product.[2]
-
Byproducts: Side-products from the reaction that were not fully removed during purification.
A robust analytical strategy must be capable of identifying and quantifying these potential contaminants.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach combining spectroscopic and chromatographic methods is essential for the comprehensive purity assessment of this compound.
A. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without requiring a specific reference standard of the analyte itself.[4][5] The signal integral in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification.[4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh (to 0.01 mg) approximately 5-10 mg of the synthesized this compound and a known amount of a high-purity internal standard (e.g., dimethyl sulfoxide, 1,4-bistrimethylsilylbenzene-d4) into an NMR tube.[6][7] The internal standard must have a signal that does not overlap with the analyte signals.[7]
-
Solvent Addition: Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve the sample and standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved signal from this compound and a signal from the internal standard.
Data Interpretation:
-
Identity Confirmation: The spectrum of pure this compound in CDCl₃ should exhibit characteristic signals: δ ~7.02 (m, 1H), ~6.80 (d, 1H), ~6.61 (m, 1H) for the aromatic protons, and δ ~2.91 (m, 4H), ~2.05 (m, 2H) for the aliphatic protons.[2]
-
Purity Calculation: The purity is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.
-
Impurity Detection: Unexpected peaks in the spectrum indicate impurities. Residual solvents and unreacted starting materials can often be identified and quantified directly from their characteristic signals.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[8][9] For purity analysis, it excels at separating structurally similar impurities from the main compound.
Experimental Protocol (Exemplar Reversed-Phase Method):
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade water (Solvent A) and acetonitrile or methanol (Solvent B), potentially with a modifier like 0.1% formic acid to improve peak shape.
-
Standard Preparation: Prepare a stock solution of high-purity this compound (~1 mg/mL) in the mobile phase. Create a series of dilutions for linearity checks.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration similar to the primary standard.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 220 nm or 265 nm).
-
Elution: An isocratic or gradient elution can be used. A gradient (e.g., starting with 30% B and increasing to 95% B) is often better for separating impurities with different polarities.
-
Data Interpretation:
-
Pure Sample: A pure sample of this compound will show a single, sharp, symmetrical peak at a specific retention time.
-
Impurity Detection: The presence of other peaks indicates impurities. The area of each impurity peak relative to the total area of all peaks (Area Percent method) provides a quantitative estimate of their levels.
-
Validation: The method's specificity can be confirmed by ensuring that peaks for potential impurities (like the starting material) are well-resolved from the main this compound peak.
C. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for analyzing volatile and semi-volatile compounds.[3] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: A standard non-polar or mid-polarity capillary column (e.g., SH-Rxi-5Sil-MS, 30 m x 0.25 mm ID).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[10]
-
Injection: Split injection is common to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 250°C) to elute all components.
-
-
Mass Spectrometry: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-350.
Data Interpretation:
-
Pure Sample: A pure sample will yield a single peak in the Total Ion Chromatogram (TIC). The mass spectrum of this peak should correspond to this compound (Molecular Weight: 134.18 g/mol )[1] and match library spectra.
-
Impurity Identification: Additional peaks in the TIC represent impurities. The mass spectrometer provides the mass spectrum for each impurity, which can be used to identify its structure by matching against a spectral library (e.g., NIST).[10] This is a major advantage for identifying unknown byproducts.
D. Melting Point Analysis
Melting point is a fundamental physical property that serves as a quick and simple indicator of purity. Pure crystalline solids melt over a very narrow temperature range.
Experimental Protocol:
-
Sample Preparation: Ensure the synthesized this compound is a dry, crystalline powder.
-
Measurement: Place a small amount of the sample in a capillary tube and measure the melting range using a calibrated melting point apparatus.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Data Interpretation:
-
Pure Sample: A pure compound will have a sharp melting range (typically < 2°C). While a specific literature value for this compound is not consistently reported, a sharp range is indicative of high purity. For comparison, the related isomers 1-Indanol and 2-Indanol have reported melting points of 50-54°C and 68-69°C, respectively.[11][12]
-
Impure Sample: Impurities typically depress the melting point and broaden the melting range. A wide or depressed melting range is a strong indicator of an impure sample.[3]
Data Presentation and Summary
Quantitative data should be organized for clear comparison.
Table 1: Comparison of Analytical Techniques for this compound Purity Validation
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS | Melting Point |
| Information Provided | Absolute Purity, Structure Confirmation, Impurity ID & Quantification | Relative Purity, Impurity Profile | Relative Purity, Impurity ID & Quantification | Qualitative Purity Indication |
| Quantitation | Absolute (Primary Method) | Relative (Area %), Requires Standards | Relative (Area %), Requires Standards | None |
| Sensitivity | Moderate | High | Very High | Low |
| Sample Requirement | ~5-10 mg | < 1 mg | < 1 mg | ~2-5 mg |
| Throughput | Moderate | High | High | Very High |
| Pros | Non-destructive, no standard of analyte needed, high precision.[4] | Robust, widely available, excellent for non-volatile impurities.[8] | Excellent for volatile impurities, provides structural info on unknowns.[3] | Fast, simple, inexpensive equipment. |
| Cons | Lower sensitivity, requires specialized knowledge for setup. | Requires analyte-specific standard for absolute quant., may miss non-UV active impurities. | Not suitable for non-volatile or thermally unstable compounds. | Not quantitative, susceptible to user error, not for non-solids. |
Table 2: Expected Analytical Data for High-Purity this compound
| Technique | Parameter | Expected Result for >98% Pure this compound |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~7.02, 6.80, 6.61, 2.91, 2.05 ppm; No significant impurity signals present.[2] |
| HPLC | Chromatogram | A single major peak with >98% total peak area. |
| GC-MS | Total Ion Chromatogram | A single major peak with >98% total peak area. |
| GC-MS | Mass Spectrum (EI) | Molecular ion (M⁺) at m/z 134, with a fragmentation pattern consistent with the structure. |
| Melting Point | Melting Range | A sharp, consistent melting range (e.g., within 1-2°C). |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the comprehensive purity validation of this compound.
Logical Relationship Diagram
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1641-41-4 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. HPLC analytical Method development: an overview [pharmacores.com]
- 9. asianjpr.com [asianjpr.com]
- 10. phcogj.com [phcogj.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
comparative study of different synthetic routes to 4-Indanol
For Researchers, Scientists, and Drug Development Professionals
4-Indanol, a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: the reduction of 4-hydroxy-1-indanone and a multi-step synthesis commencing from indane. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and precursor availability.
At a Glance: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Reduction of 4-Hydroxy-1-indanone | Route 2: Multi-step Synthesis from Indane |
| Starting Material | 4-Hydroxy-1-indanone | Indane |
| Number of Steps | 1 | 3 |
| Key Reactions | Catalytic Hydrogenation | Nitration, Reduction, Diazotization-Hydrolysis |
| Overall Yield | High (specific yield dependent on catalyst and conditions) | Moderate (cumulative yield over three steps) |
| Reaction Conditions | Moderate temperature and pressure | Varies from strongly acidic to low temperatures |
| Precursor Synthesis | Requires synthesis of 4-hydroxy-1-indanone | Starts from commercially available indane |
Route 1: Reduction of 4-Hydroxy-1-indanone
This route offers a direct, single-step conversion of a readily accessible precursor to the target molecule. The primary method for this transformation is the selective reduction of the ketonic carbonyl group in 4-hydroxy-1-indanone.
Experimental Protocol: Catalytic Hydrogenation of 4-Hydroxy-1-indanone
A solution of 4-hydroxy-1-indanone in a suitable solvent, such as ethanol or ethyl acetate, is subjected to catalytic hydrogenation in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. The reaction is typically carried out in a high-pressure reactor under a hydrogen atmosphere.
Reaction Conditions:
-
Substrate: 4-Hydroxy-1-indanone
-
Catalyst: 5-10% Palladium on Carbon (Pd/C)
-
Solvent: Ethanol or Ethyl Acetate
-
Hydrogen Pressure: 50-100 psi
-
Temperature: Room temperature to 50 °C
-
Reaction Time: 4-12 hours
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography.
Expected Yield: While specific yields can vary depending on the precise conditions and scale, catalytic hydrogenations of this type generally proceed in high yield, often exceeding 80%.
Logical Workflow for Route 1
Validating 4-Indanol: A Comparative Guide to its ¹H and ¹³C NMR Data
For researchers and professionals in drug development and chemical synthesis, accurate structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive validation of the ¹H and ¹³C NMR data for 4-Indanol, comparing it with its structural isomers to aid in unambiguous identification.
Comparison of ¹H NMR Data for Indanol Isomers
The position of the hydroxyl group on the indane ring system significantly influences the chemical shifts and splitting patterns of the protons. The following table summarizes the ¹H NMR spectral data for this compound and its isomers, 1-Indanol, 2-Indanol, and 5-Indanol, in deuterated chloroform (CDCl₃).
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | 7.02 (t, 1H), 6.80 (d, 1H), 6.61 (d, 1H) | 2.91 (m, 4H), 2.05 (m, 2H) |
| 1-Indanol | 7.42-7.15 (m, 4H) | 5.23 (t, 1H), 3.00 (m, 1H), 2.80 (m, 1H), 2.50 (m, 1H), 2.00 (m, 1H) |
| 2-Indanol | 7.20-7.10 (m, 4H) | 4.50 (quint, 1H), 3.20 (dd, 2H), 2.85 (dd, 2H) |
| 5-Indanol | 7.05 (d, 1H), 6.75 (d, 1H), 6.68 (s, 1H) | 2.85 (t, 4H), 2.05 (quint, 2H) |
Comparison of ¹³C NMR Data for Indanol Isomers
The ¹³C NMR data provides further confirmation of the isomeric structures. The chemical shifts of the carbon atoms, particularly those in the vicinity of the hydroxyl group and the aromatic carbons, show distinct differences.
| Compound | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | 152.4, 143.8, 127.2, 120.5, 114.8, 110.2 | 32.5, 30.1, 25.8 |
| 1-Indanol | 145.0, 143.2, 128.0, 126.5, 124.7, 124.3 | 76.0, 35.6, 29.7 |
| 2-Indanol | 141.2, 126.8, 124.9 | 73.1, 40.5 |
| 5-Indanol | 154.5, 144.5, 131.5, 124.8, 112.5, 110.0 | 32.5, 31.8, 25.5 |
Experimental Protocols
The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. While specific parameters may vary between instruments, a general protocol is outlined below.
Sample Preparation
-
Weigh approximately 5-10 mg of the indanol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room temperature.[1]
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: A standard proton-decoupled experiment.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 220 ppm.
-
Data Visualization
The following diagrams illustrate the chemical structures of the indanol isomers and a typical workflow for NMR data acquisition.
Caption: Chemical structures of this compound and its isomers.
Caption: Generalized workflow for NMR data acquisition and analysis.
References
A Comparative Guide to the Efficacy of Reducing Agents for 4-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The reduction of 4-hydroxy-1-indanone to its corresponding alcohol, 4-hydroxy-1-indanol, is a critical transformation in the synthesis of various biologically active molecules. The choice of reducing agent significantly impacts the reaction's yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of common reducing agents for this purpose, supported by general experimental data and detailed protocols.
Visualizing the Reduction
The fundamental chemical transformation involves the reduction of a ketone to a secondary alcohol. This process is visually represented in the following diagram.
Caption: General reaction scheme for the reduction of 4-hydroxy-1-indanone.
Quantitative Comparison of Reducing Agents
The following table summarizes the performance of common reducing agents for the reduction of ketones, providing an expected efficacy for the reduction of 4-hydroxy-1-indanone based on their known reactivity.
| Reducing Agent | Typical Yield (%) | Diastereoselectivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | 85-95% | Moderate to Good | Mild and selective for aldehydes and ketones.[1] Safer and easier to handle than LiAlH₄.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | >90% | Moderate to Good | Very powerful, unselective reducing agent.[2][3] Reacts violently with protic solvents and moisture.[3] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | >95% | Potentially High | "Green" and efficient method.[4] Requires specialized equipment (hydrogenator). Can also reduce other functional groups.[4] |
Experimental Protocols
Detailed methodologies for the reduction of a ketone, adaptable for 4-hydroxy-1-indanone, are provided below.
Experimental Workflow
Caption: A typical experimental workflow for a reduction reaction.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is a general procedure for the reduction of a ketone using NaBH₄ and can be adapted for 4-hydroxy-1-indanone.[5]
Materials:
-
4-hydroxy-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 4-hydroxy-1-indanone (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines a general procedure for the more powerful LiAlH₄ reduction.[6][7] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
4-hydroxy-1-indanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (nitrogen or argon)
-
Dry glassware
Procedure:
-
In a dry, three-necked, round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-hydroxy-1-indanone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Protocol 3: Catalytic Hydrogenation
This is a general procedure for the hydrogenation of a ketone and requires specialized equipment.
Materials:
-
4-hydroxy-1-indanone
-
Palladium on carbon (10% Pd/C) or other suitable catalyst
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In the reaction vessel of a hydrogenation apparatus, dissolve 4-hydroxy-1-indanone (1.0 eq) in ethanol.
-
Carefully add the Pd/C catalyst (typically 5-10 mol %).
-
Seal the apparatus, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the product.
Conclusion
The choice of reducing agent for 4-hydroxy-1-indanone depends on the specific requirements of the synthesis.
-
Sodium borohydride is often the preferred reagent for its selectivity, safety, and ease of use in a laboratory setting.
-
Lithium aluminum hydride is a more potent option for difficult reductions but requires more stringent handling procedures.
-
Catalytic hydrogenation offers a green and highly efficient alternative, particularly for larger-scale synthesis, though it necessitates specialized equipment.
For most standard applications, NaBH₄ provides an excellent balance of reactivity, selectivity, and safety for the reduction of 4-hydroxy-1-indanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. en.xakaili.com [en.xakaili.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. davuniversity.org [davuniversity.org]
Controlling Stereochemistry: A Comparative Analysis of Diastereoselectivity in Reactions with Indanol Derivatives
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries derived from indanol have emerged as powerful tools in achieving high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of these derivatives in key transformations, supported by experimental data and detailed protocols.
Indanol-based chiral auxiliaries, particularly those derived from 1-amino-2-indanol, offer a rigid bicyclic framework that provides a well-defined steric environment, leading to excellent facial discrimination in reactions such as aldol and Michael additions. The predictable stereochemical outcomes make them valuable assets in the synthesis of complex, enantiomerically pure molecules.
Diastereoselective Aldol Additions
The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. The use of chiral auxiliaries attached to the enolate component can effectively control the stereochemical course of the reaction. An indene-based thiazolidinethione chiral auxiliary, synthesized from trans-1-amino-2-indanol, has demonstrated exceptional performance in this regard.
Comparative Performance in Aldol Reactions
| Entry | Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Propionaldehyde | Indene-based thiazolidinethione | >99:1 | 85 | [1][2] |
| 2 | Isobutyraldehyde | Indene-based thiazolidinethione | >99:1 | 82 | [1][2] |
| 3 | Benzaldehyde | Indene-based thiazolidinethione | >99:1 | 90 | [1][2] |
As the data indicates, the indene-based thiazolidinethione chiral auxiliary consistently delivers outstanding levels of diastereoselectivity across a range of aldehydes.
Diastereoselective Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another critical reaction in organic synthesis. Amino-indanol derivatives have been successfully employed as organocatalysts to induce high diastereoselectivity in this transformation.
Performance in Asymmetric Michael Additions
| Entry | Michael Acceptor | Michael Donor | Catalyst | Diastereomeric Ratio | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Protected 2-amino-1-nitroethene | 3-Substituted oxindole | Amino-indanol derivative | >99:1 | up to 90% | up to 99% | [3] |
| 2 | Chalcone | Nitromethane | Chiral amino diol | - | 51% | 90% | [4] |
These results highlight the effectiveness of amino-indanol derivatives in controlling the stereochemical outcome of Michael additions, affording products with excellent diastereoselectivity and high yields.
Experimental Protocols
Synthesis of Indene-Based Thiazolidinethione Chiral Auxiliary
This chiral auxiliary can be prepared in a two-step synthesis from commercially available trans-1-amino-2-indanol.[1][2]
Step 1: Formation of the isothiocyanate.
-
To a solution of trans-1-amino-2-indanol in a suitable solvent (e.g., dichloromethane), add thiophosgene at 0 °C.
-
The reaction is typically stirred for a few hours until completion.
-
The solvent is removed under reduced pressure to yield the crude isothiocyanate.
Step 2: Cyclization to the thiazolidinethione.
-
The crude isothiocyanate is dissolved in a suitable solvent (e.g., toluene).
-
A base, such as triethylamine, is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography.
General Procedure for Diastereoselective Aldol Addition
The following is a general protocol for the diastereoselective aldol addition using the indene-based thiazolidinethione chiral auxiliary.[1][2]
-
Enolate Formation:
-
To a solution of the N-propionyl indene-based thiazolidinethione (1.0 equiv) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), add a Lewis acid (e.g., titanium tetrachloride, TiCl₄, 1.1 equiv).
-
Stir the mixture for 10 minutes.
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA, 1.2 equiv), and stir for 30 minutes to an hour to facilitate the formation of the titanium enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the product by silica gel chromatography.
-
Mechanism of Stereocontrol
The high diastereoselectivity observed in these reactions can be explained by the Zimmerman-Traxler transition state model.[5][6][7] The chiral auxiliary enforces a rigid conformation in the transition state, leading to a strong facial bias for the approach of the electrophile.
Caption: Zimmerman-Traxler model for the aldol reaction.
In the case of the indene-based thiazolidinethione auxiliary, the bulky indane group effectively shields one face of the enolate. The reaction proceeds through a highly organized, chair-like six-membered transition state where the metal (e.g., titanium) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. To minimize steric interactions, the substituent on the aldehyde (R') preferentially occupies a pseudo-equatorial position, leading to the formation of the syn-aldol product as the major diastereomer.
Caption: A typical experimental workflow.
The strategic use of indanol-derived chiral auxiliaries provides a reliable and highly effective method for controlling diastereoselectivity in fundamental organic transformations. The predictable stereochemical outcomes, coupled with the operational simplicity of the reactions, make these auxiliaries a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.
References
- 1. Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-indanol-catalyzed asymmetric Michael additions of oxindoles to protected 2-amino-1-nitroethenes for the synthesis of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Kinetic Resolution of Racemic cis-1-Amino-2-indanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of cis-1-amino-2-indanol are crucial building blocks in the synthesis of numerous pharmaceuticals and chiral ligands. Their efficient separation from the racemic mixture is a critical step in many synthetic routes. This guide provides an objective comparison of common kinetic resolution strategies for racemic cis-1-amino-2-indanol, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Key Kinetic Resolution Methods
The kinetic resolution of racemic cis-1-amino-2-indanol can be effectively achieved through several methods, primarily categorized as enzymatic and non-enzymatic approaches. This guide focuses on three prominent and well-documented techniques:
-
Enzymatic Resolution using Lipases: This method utilizes the enantioselectivity of lipases, such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL), to selectively acylate one enantiomer of the aminoindanol.
-
Diastereomeric Salt Formation: This classical resolution technique involves the reaction of the racemic amine with a chiral acid, such as (S)-2-phenylpropionic acid, to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.
-
Non-Enzymatic Kinetic Resolution: This approach employs a chiral catalyst, such as a chiral aminopyridine derivative, to facilitate the enantioselective acylation of the aminoindanol.
The following table summarizes the key performance metrics for these methods based on published experimental data.
| Method | Catalyst/Resolving Agent | Acylating Agent/Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Amine (%) | Enantiomeric Excess (e.e.) of Product (%) | Yield (%) | Reference |
| Enzymatic | Immobilized Candida antarctica Lipase B (Novozym 435®) | Ethyl acetate in THF | ~50 | >99 | >99 (N-acetylated product) | High | [1] |
| Enzymatic | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | 44 | >99 (for N-Cbz protected) | - | 43 (of acylated product) | [2] |
| Diastereomeric Salt Formation | (S)-2-Phenylpropionic acid | - | - | - | - | 35 (of enantiopure amine) | [2] |
| Non-Enzymatic | Chiral Aminopyridine | Isobutyric anhydride | 64 | 99 (for N-protected) | - | 68 (after deprotection) | [2] |
Experimental Workflows and Logical Relationships
To visualize the procedural flow of these resolution strategies, the following diagrams illustrate the key steps involved in each process.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Salt Resolution.
Detailed Experimental Protocols
Enzymatic Kinetic Resolution using Immobilized Candida antarctica Lipase B (Novozym 435®) in a Continuous-Flow System
This protocol describes the highly efficient kinetic resolution of cis-1-amino-2-indanol via N-acetylation using an immobilized lipase in a continuous-flow setup.[1]
Materials:
-
Racemic cis-1-amino-2-indanol
-
Immobilized Candida antarctica Lipase B (Novozym 435®)
-
Ethyl acetate (reagent and solvent)
-
Tetrahydrofuran (THF)
-
Packed-bed reactor column
-
HPLC pump
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reactor Preparation: A column is packed with Novozym 435®.
-
Substrate Solution: Prepare a solution of racemic cis-1-amino-2-indanol in a mixture of ethyl acetate and THF.
-
Continuous-Flow Reaction: The substrate solution is continuously pumped through the packed-bed reactor at a controlled flow rate (e.g., 0.1 mL/min) to achieve a specific residence time (e.g., 64 minutes). The temperature of the reactor is maintained at a constant, optimized temperature.
-
Work-up: The effluent from the reactor is collected. The solvent is removed under reduced pressure.
-
Separation and Purification: The resulting mixture of the unreacted (1R,2S)-1-amino-2-indanol and the N-acetylated (1S,2R)-1-amino-2-indanol is separated by column chromatography on silica gel.
-
Analysis: The enantiomeric excess of the unreacted amine and the acetylated product is determined by chiral HPLC analysis.
Enzymatic Kinetic Resolution of N-Cbz-protected cis-1-Amino-2-indanol using Pseudomonas cepacia Lipase (PSL)
This method involves the resolution of the N-Cbz protected aminoindanol, which can be advantageous in certain synthetic strategies.[2]
Materials:
-
Racemic N-Cbz-cis-1-amino-2-indanol
-
Pseudomonas cepacia Lipase (PSL)
-
Vinyl acetate
-
Appropriate organic solvent (e.g., diisopropyl ether)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a solution of racemic N-Cbz-cis-1-amino-2-indanol in an appropriate organic solvent, add Pseudomonas cepacia lipase and vinyl acetate.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the desired conversion is reached (typically around 44-50%), the enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting mixture of the unreacted (S)-N-Cbz-1-amino-2-indanol and the acylated (R)-N-Cbz-1-amino-2-indanol is separated by column chromatography.
-
Deprotection (Optional): The Cbz protecting group can be removed from the resolved enantiomers if the free amine is desired.
-
Analysis: The enantiomeric excess of the resolved products is determined by chiral HPLC.
Diastereomeric Salt Formation with (S)-2-Phenylpropionic Acid
This classical method provides a straightforward route to one of the enantiomers in high purity.[2]
Materials:
-
Racemic cis-1-amino-2-indanol
-
(S)-2-Phenylpropionic acid
-
Suitable solvent for crystallization (e.g., ethanol, methanol, or mixtures)
-
Aqueous base solution (e.g., NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve racemic cis-1-amino-2-indanol in a suitable solvent. In a separate flask, dissolve an equimolar amount of (S)-2-phenylpropionic acid in the same solvent. Combine the two solutions.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt (the salt of (1R,2S)-1-amino-2-indanol with (S)-2-phenylpropionic acid).
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous base solution (e.g., 2M NaOH) until the solution is basic.
-
Extraction: Extract the liberated (1R,2S)-1-amino-2-indanol with an organic solvent (e.g., dichloromethane).
-
Purification and Analysis: Dry the organic extracts, remove the solvent, and analyze the enantiomeric purity of the obtained amine by chiral HPLC. The resolving agent can be recovered from the aqueous layer by acidification.
Non-Enzymatic Kinetic Resolution using a Chiral Aminopyridine Catalyst
This method offers a chemical alternative to enzymatic resolutions for the enantioselective acylation.[2]
Materials:
-
Racemic N-protected cis-1-amino-2-indanol (e.g., N-(4-(dimethylamino)benzoyl) protected)
-
Chiral aminopyridine catalyst
-
Acylating agent (e.g., isobutyric anhydride)
-
An appropriate aprotic solvent (e.g., toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the N-protected racemic cis-1-amino-2-indanol and the chiral aminopyridine catalyst in the chosen solvent.
-
Acylation: Add the acylating agent (e.g., isobutyric anhydride) to the solution. Stir the reaction mixture at a controlled temperature for the required duration to achieve the desired conversion (e.g., 64%).
-
Work-up: Quench the reaction and remove the solvent under reduced pressure.
-
Purification: Separate the unreacted N-protected amino alcohol from the acylated product by column chromatography.
-
Deprotection: Remove the N-protecting group from the resolved enantiomer to obtain the free amine.
-
Analysis: Determine the enantiomeric excess of the resolved amino alcohol by chiral HPLC.
Conclusion
The choice of the most suitable kinetic resolution method for racemic cis-1-amino-2-indanol depends on several factors, including the desired enantiomer, required scale, cost of reagents and catalysts, and available equipment.
-
Enzymatic resolutions , particularly with immobilized lipases in continuous-flow systems, offer high efficiency, excellent enantioselectivity, and the potential for process automation and catalyst recycling, making them attractive for industrial applications.
-
Diastereomeric salt formation is a robust and often lower-cost method that is well-suited for laboratory-scale resolutions, providing one enantiomer in high purity.
-
Non-enzymatic kinetic resolution using chiral catalysts provides a valuable chemical alternative, offering high enantioselectivity and control over reaction conditions.
Researchers and process chemists should carefully evaluate these factors and the detailed protocols provided in this guide to select the optimal strategy for their specific synthetic goals.
References
The Strategic Value of 4-Indanol and Functionalized Indanones in Drug Discovery
A Comparative Guide to Key Synthetic Intermediates
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry. Its derivatives, particularly indanones and indanols, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents.[1][2] Among these, 4-Indanol stands out as a versatile building block, offering unique synthetic handles for diversification.[3][4] This guide provides a comparative analysis of this compound against other functionalized indanone intermediates, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The strategic importance of the indanone core is underscored by its presence in successful drugs like Donepezil for Alzheimer's disease and Indinavir for HIV treatment.[5][6] These molecules often derive their efficacy from the rigid, three-dimensional structure of the indane nucleus, which allows for precise orientation of functional groups to interact with biological targets such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[1] The choice of the starting indanone or indanol intermediate is therefore a critical decision in the synthetic route, dictating the efficiency, cost, and novelty of the final drug candidates.
Comparative Analysis of Key Intermediates
The utility of an intermediate is defined by its accessibility, stability, and the variety of chemical transformations it can undergo. While the unsubstituted 1-indanone is a common starting point, functionalized analogs like this compound and the more complex "Baddeley Indanone" offer significant advantages for creating diverse molecular libraries.[6][7]
// Relationships Indane -> Indanone [label="Oxidation[8]"]; Indanone -> Indanol [label="Reduction[5]"]; Indanol -> Indanone [label="Oxidation[9]"]; Indanone -> FuncIndanone [label="Functionalization\n(e.g., Friedel-Crafts)[8]"]; FuncIndanone -> FourIndanol [label="Reduction"];
FuncIndanone -> MAO [arrowhead=vee]; FuncIndanone -> AChE [arrowhead=vee]; FuncIndanone -> HIV [arrowhead=vee]; FuncIndanone -> Anticancer [arrowhead=vee]; FourIndanol -> Other [arrowhead=vee]; } caption [label="General synthetic pathways from indane to drug candidates.", shape=plaintext, fontcolor="#202124"]; }
Table 1: Comparison of Indane-Based Synthetic Intermediates
| Intermediate | Structure | Key Synthetic Transformations | Application Examples & Yields |
| 1-Indanone | ![]() | - Reduction to 1-indanol.[5]- Knoevenagel condensation.[8]- α-Halogenation.[10]- Beckmann rearrangement of its oxime.[11] | - Starting material for Donepezil (AChE inhibitor) and Rasagiline (MAO inhibitor).[1][6]- Synthesis via Friedel-Crafts acylation can achieve high yields (e.g., 90%).[8] |
| This compound | ![]() | - Oxidation to 4-hydroxy-1-indanone.[9]- O-alkylation/acylation at the phenolic hydroxyl group.- Electrophilic aromatic substitution.- Use as a chiral auxiliary.[3] | - Versatile building block for various pharmaceuticals and natural products.[3]- Can be synthesized from 4-hydroxy-1-indanone with good yield (66%).[12] |
| 4-Hydroxy-1-indanone | ![]() | - Reduction of ketone to form this compound.[12]- O-alkylation to form alkoxy-indanones (e.g., 4-methoxy-1-indanone).[13]- Serves as a precursor for further aromatic ring substitutions. | - Direct precursor to this compound.[12]- Synthesis via AlCl₃-mediated cyclization of dihydrocoumarin can yield ~75%.[14] |
| 4-Hydroxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid ("Baddeley Indanone") | ![]() | - Chemoselective esterification, reduction, and oxidation.[7][15]- Serves as a springboard for diverse building blocks with multiple functional handles.[7] | - A highly functionalized intermediate for accessing novel, substituted indan-based building blocks for drug discovery.[7][15]- Synthesized from p-cresol and maleic anhydride (40% yield).[15] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for synthesizing key intermediates. Below are methodologies for the preparation of several indanone and indanol derivatives.
Protocol 1: Synthesis of this compound from 4-Hydroxy-1-indanone[12]
This procedure describes the reduction of the ketone functionality in 4-hydroxy-1-indanone to yield this compound.
Materials:
-
4-hydroxy-1-indanone (5.0 g, 33.7 mmol)
-
Sodium cyanoborohydride (NaCNBH₃) (6.4 g, 101.1 mmol)
-
Zinc iodide (ZnI₂) (32.3 g, 101.1 mmol)
-
1,2-Dichloroethane (Ethylene chloride) (100 mL)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Combine 4-hydroxy-1-indanone (5.0 g) and zinc iodide (32.3 g) in 1,2-dichloroethane (100 mL) in a round-bottom flask.
-
Add sodium cyanoborohydride (6.4 g) to the mixture.
-
Stir the reaction mixture under reflux for 2 hours.
-
After the reaction is complete, filter the hot mixture through a pad of silica gel, eluting with 1,2-dichloroethane.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and filter to remove any white precipitate.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to yield 2,3-dihydro-1H-4-indanol (this compound).
-
Expected Yield: 3.0 g (66%).
Protocol 2: General Oxidation of Indanol to Indanone[9][16]
This protocol outlines a general method for the oxidation of a secondary alcohol (indanol) to a ketone (indanone) using a polymer-supported oxidizing agent, often facilitated by microwave irradiation to increase reaction rates.[9][16]
Materials:
-
Indanol (e.g., 1-Indanol or this compound)
-
Chromium trioxide resin (polymer-supported chromic acid)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting indanol (1 equivalent) in dichloromethane in a microwave-safe reaction vessel.
-
Add the chromium trioxide resin (excess equivalents) to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) and power (e.g., 600 watts) for a specified time (e.g., 3-10 minutes).[9]
-
Monitor the reaction progress by TLC or ¹H NMR to determine the percent conversion.[9]
-
Upon completion, cool the reaction mixture and filter to remove the resin.
-
Wash the resin with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude indanone product.
-
Purify further by column chromatography if necessary.
Protocol 3: Synthesis of "Baddeley Indanone"[7][15]
This procedure details the synthesis of a highly functionalized indanone intermediate, 4-Hydroxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, from simple starting materials.
Materials:
-
Aluminum chloride (AlCl₃), anhydrous (4.00 equiv)
-
Sodium chloride (NaCl) (4.00 equiv)
-
p-Cresol (1.00 equiv)
-
Maleic anhydride (1.00 equiv)
Procedure:
-
In a double-neck round-bottom flask under a nitrogen atmosphere, combine anhydrous AlCl₃ and NaCl.
-
Heat the flask to 200°C with rapid stirring to form a molten salt mixture.
-
Add p-cresol to the molten salt.
-
Slowly add maleic anhydride in small portions over ~10 minutes to control the reaction.
-
Continue stirring at 200°C for a total of 30 minutes.
-
Cool the reaction mixture to 130°C and carefully quench by pouring it into a large volume of ice water.
-
Acidify the aqueous mixture with concentrated HCl.
-
Stir for 30 minutes, then collect the resulting solid by filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
Expected Yield: ~40%.[15]
// Central Node Baddeley [label="Baddeley Indanone\n(Keto-acid 7)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Derived Compounds Ester [label="Methyl Ester (12)"]; AlcoholKetone [label="Alcohol-Ketone (13)"]; AldehydeKetone [label="Aldehyde-Ketone (14)"]; Dialdehyde [label="Dialdehyde (15)"]; Diol [label="Diol (cis-16)"];
// Transformations Baddeley -> Ester [label="Esterification"]; Ester -> AlcoholKetone [label="Chemoselective\nReduction (Ester)"]; AlcoholKetone -> AldehydeKetone [label="Benzylic\nOxidation"]; AlcoholKetone -> Diol [label="Reduction (Ketone)"]; AldehydeKetone -> Dialdehyde [label="Oxidation"]; } caption [label="Diversification of a functionalized indanone intermediate.[7][15]", shape=plaintext, fontcolor="#202124"]; }
Conclusion
Both this compound and other functionalized indanones are invaluable intermediates in the field of drug discovery. While simple scaffolds like 1-indanone provide a direct route to established drug classes, more densely functionalized intermediates like this compound and the "Baddeley Indanone" serve as powerful platforms for innovation.[3][7] They offer multiple reaction sites for chemoselective modifications, enabling the creation of novel, structurally diverse compound libraries.[7][15] The choice of intermediate should be guided by the specific synthetic goals, balancing factors of accessibility, cost, and the desired level of molecular complexity in the final drug candidates. The experimental protocols provided herein offer reliable methods for accessing these critical building blocks.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cas 1641-41-4,this compound | lookchem [lookchem.com]
- 4. This compound;CAS No.:1641-41-4 [chemshuttle.com]
- 5. Expedient assembly of densely functionalized indanones via nickel-catalyzed alkene hydroacylation with methyl esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. This compound | 1641-41-4 [m.chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. DigitalCommons@SHU - Academic Festival: Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation [digitalcommons.sacredheart.edu]
Safety Operating Guide
Proper Disposal Procedures for 4-Indanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-indanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) specific to the product you are using before handling.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Clothing: Wear protective clothing to prevent skin contact.[1]
-
Eye/Face Protection: Use eye and face protection, such as safety glasses or goggles.[1]
-
Respiratory Protection: In poorly ventilated areas or when dust may be generated, use a dust respirator.[1]
Work should be conducted in a well-ventilated area. Avoid breathing dust and all personal contact with the substance.[1]
Step-by-Step Disposal and Waste Management Plan
The standard and required method for this compound disposal is through an authorized hazardous waste collection service.[1][3] Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Waste Container: Collect this compound waste, including any contaminated materials (e.g., paper towels, gloves), in a designated, clean, dry, and sealable container.[1] The container must be made of a compatible material.
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound" and include any other components mixed with it. The label should be securely attached.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[3]
Step 2: On-site Storage
-
Container Sealing: Keep the waste container tightly sealed except when adding waste.[1]
-
Storage Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3] This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant tub or bin) to prevent the spread of material in case of a leak.
Step 3: Accidental Spill Cleanup In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the area of the spill.[1]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.
-
PPE: Before cleaning, don the appropriate PPE as described above.[1]
-
Cleanup Procedure:
-
For Dry Spills: Use dry clean-up procedures to avoid generating dust.[1] Gently sweep or shovel the material into a sealable container for disposal.[1] An explosion-proof vacuum designed for hazardous materials may also be used.[1]
-
For Wet Spills/Solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable container for disposal.
-
-
Decontamination: Wash the spill area down with a large amount of water.[1] Prevent the runoff from entering drains or waterways. If contamination of drains occurs, notify your institution's emergency services or environmental health and safety office immediately.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the this compound waste.
-
Follow Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[1] Consult your state's Land Waste Management Authority for specific requirements.[1]
Quantitative Data and Hazard Information
The following table summarizes key identifiers and hazard classifications for this compound. Note that transportation classifications may vary by region and supplier; always confirm with your specific SDS.
| Parameter | Value | Reference |
| CAS Number | 1641-41-4 | [1][2][4] |
| UN Number | UN2811 | [3][5] |
| Hazard Class | 6.1 (Toxic Solid) | [3][5] |
| Packing Group | III | [3][5] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [1][2] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 | [1] |
Experimental Protocols
No standard experimental protocols for the chemical neutralization or in-lab destruction of this compound are recommended. Due to its hazardous nature, the accepted and required procedure is disposal via a licensed and approved hazardous waste management facility. Attempting to neutralize the compound without a validated protocol can create unknown reaction products and potential hazards.
Mandatory Visualizations
This compound Waste Disposal Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Indanol
For Immediate Reference: Essential Safety and Logistical Information for 4-Indanol
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
Understanding the Risks: Hazard Identification
This compound presents several health hazards that necessitate careful handling.[1] It is classified as:
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles that meet EN 166 standards or equivalent are required.[2] A face shield should also be worn to provide additional protection against splashes.[3] |
| Hand | Chemical-resistant gloves, such as nitrile rubber, are mandatory.[2][4] Always check the manufacturer's recommendations for breakthrough time and glove thickness.[2] |
| Body | A lab coat or chemical-resistant apron must be worn. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.[1][5] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or for large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guide outlines the necessary steps for the safe handling of this compound from preparation to post-handling cleanup.
1. Pre-Handling Preparations:
- Information Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
- Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
- PPE Check: Don all required PPE as specified in the table above. Check for any damage to the equipment.
- Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.
2. Handling this compound:
- Weighing and Transfer: Handle this compound as a solid. When weighing or transferring the powder, do so carefully to avoid generating dust.[1]
- Spill Prevention: Use a contained workspace and appropriate tools (e.g., spatulas, weighing paper) to prevent spills.
- Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[1] Avoid breathing in dust or vapors.[1]
- Maintain Container Integrity: Keep the this compound container tightly sealed when not in use.[1]
3. Post-Handling Procedures:
- Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
- Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Place any unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealed, and compatible waste container.
- Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
3. Storage and Disposal:
- Store waste containers in a designated, secure, and well-ventilated secondary containment area.
- Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Melting Point | 47-51 °C[6] |
| Boiling Point | 245 °C[6] |
| Flash Point | > 145 °C / > 293 °F[7] |
| Storage Temperature | Refrigerator (2-8°C)[6] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. quora.com [quora.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. This compound | 1641-41-4 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




